DI-Tert-butylcyclohexylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl(cyclohexyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFHNJKBAYQARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1CCCCC1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405168 | |
| Record name | Di-tert-butyl(cyclohexyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436865-11-1 | |
| Record name | Di-tert-butyl(cyclohexyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butylcyclohexylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to DI-Tert-butylcyclohexylphosphine: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
DI-Tert-butylcyclohexylphosphine is a bulky, electron-rich monodentate phosphine ligand integral to modern synthetic organic chemistry. Its unique steric and electronic properties make it a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This technical guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of this compound. Detailed experimental protocols for its application in key cross-coupling reactions are presented, along with visualizations of the catalytic cycles to facilitate a deeper understanding of its role in these transformations.
Core Properties of this compound
This compound, also known as cataCXium® A, is a white to off-white solid. Its structural and physical properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₉P | [1] |
| Molecular Weight | 228.35 g/mol | [1] |
| CAS Number | 436865-11-1 | [1] |
| Appearance | Colorless liquid or solid | |
| Boiling Point | 282 °C | [2] |
| Density | 0.889 g/mL at 25 °C | [2] |
| Flash Point | 68 °C | [2] |
| Refractive Index | n20/D 1.506 | [2] |
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound. This data is essential for the identification and characterization of the compound.
| Spectroscopy | Data |
| ¹H NMR | Data not explicitly found in search results. |
| ¹³C NMR | Data not explicitly found in search results. |
| ³¹P NMR | Data not explicitly found in search results. |
| IR Spectroscopy | Data not explicitly found in search results. |
| Mass Spectrometry | Exact Mass: 228.200684 |
Applications in Catalysis
This compound is a highly valued ligand in palladium-catalyzed cross-coupling reactions due to its bulky tert-butyl groups and the electron-donating cyclohexyl group. This combination of steric bulk and electron-richness promotes the formation of the active monoligated palladium(0) species, which is crucial for the efficiency of many cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. This compound has been shown to be an effective ligand for the coupling of aryl chlorides, which are often challenging substrates.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The bulky and electron-rich nature of this compound facilitates the oxidative addition of the aryl halide to the Pd(0) center and promotes the reductive elimination step to release the final product and regenerate the catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound is an effective ligand for the coupling of a wide range of amines with aryl halides and triflates.
Similar to the Suzuki-Miyaura reaction, the catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired aryl amine. The steric bulk of this compound helps to promote the reductive elimination step and prevent catalyst decomposition.
Experimental Protocols
The following are general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with this compound. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl chloride with an arylboronic acid using a bulky phosphine ligand like this compound.
Workflow for Suzuki-Miyaura Coupling
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube, round-bottom flask)
-
Stir bar
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
To an oven-dried reaction vessel containing a stir bar, add the palladium source (typically 1-5 mol%), this compound (typically 1.1-1.5 equivalents relative to palladium), the base (typically 1.5-2.0 equivalents), the aryl chloride (1.0 equivalent), and the arylboronic acid (typically 1.1-1.5 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary or secondary amine using a bulky phosphine ligand such as this compound.
Workflow for Buchwald-Hartwig Amination
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl bromide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vessel (e.g., Schlenk tube, round-bottom flask)
-
Stir bar
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source (typically 1-5 mol%), this compound (typically 1.1-1.5 equivalents relative to palladium), and the base (typically 1.2-1.5 equivalents) to an oven-dried reaction vessel containing a stir bar.
-
Add the aryl bromide (1.0 equivalent) and the amine (typically 1.1-1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]
Conclusion
This compound is a powerful and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties enable the efficient coupling of a wide range of substrates, including challenging aryl chlorides. The experimental protocols and catalytic cycle visualizations provided in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, facilitating the effective application of this important catalytic tool.
References
An In-depth Technical Guide to the Synthesis of Di-tert-butylcyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of di-tert-butylcyclohexylphosphine, a bulky electron-rich phosphine ligand crucial for various catalytic applications in modern organic synthesis, particularly in cross-coupling reactions.
Introduction
This compound is a monodentate tertiary phosphine ligand characterized by its significant steric bulk and strong electron-donating properties. These features are instrumental in promoting challenging cross-coupling reactions, enhancing catalytic activity, and improving the stability of catalyst intermediates. Its application is particularly notable in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig aminations, and Heck couplings. The synthesis of such sterically hindered phosphines often presents challenges, including the potential for incomplete reaction and side product formation. This document outlines a robust protocol for its preparation.
Reaction Pathway
The synthesis of this compound is typically achieved via the reaction of a Grignard reagent, cyclohexylmagnesium chloride, with di-tert-butylchlorophosphine. This nucleophilic substitution reaction at the phosphorus center is a common and effective method for the formation of P-C bonds.[1][2] The general transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar bulky phosphine ligands, primarily involving the reaction of a Grignard reagent with a chlorophosphine.[3][4]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |
| Magnesium turnings | Mg | 24.31 | 1.22 g (50.0 mmol) | Activate by stirring without solvent under inert atmosphere. |
| Cyclohexyl chloride | C₆H₁₁Cl | 118.61 | 5.34 g (45.0 mmol) | Ensure dryness. |
| Di-tert-butylchlorophosphine | (C₄H₉)₂PCl | 180.68 | 7.23 g (40.0 mmol) | Handle under inert atmosphere due to air and moisture sensitivity. |
| Copper(I) chloride | CuCl | 99.00 | 0.04 g (0.4 mmol) | Catalyst. |
| Anhydrous diethyl ether or THF | (C₂H₅)₂O or C₄H₈O | 74.12 or 72.11 | ~150 mL | Ensure solvent is dry and deoxygenated. |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | As needed | For quenching the reaction. |
| Anhydrous sodium sulfate or magnesium sulfate | Na₂SO₄ or MgSO₄ | 142.04 or 120.37 | As needed | For drying the organic phase. |
| Hexane or Pentane | C₆H₁₄ or C₅H₁₂ | 86.18 or 72.15 | As needed | For purification by crystallization or chromatography. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard glassware for workup and purification
Procedure
Step 1: Preparation of Cyclohexylmagnesium Chloride (Grignard Reagent)
-
Under an inert atmosphere, add magnesium turnings (1.22 g, 50.0 mmol) to a dry 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Add approximately 20 mL of anhydrous diethyl ether or THF to the flask.
-
Dissolve cyclohexyl chloride (5.34 g, 45.0 mmol) in 30 mL of anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the cyclohexyl chloride solution to the magnesium turnings to initiate the reaction. Initiation may be aided by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a gentle reflux), add the remaining cyclohexyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Di-tert-butylchlorophosphine
-
To the freshly prepared cyclohexylmagnesium chloride solution, add copper(I) chloride (0.04 g, 0.4 mmol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve di-tert-butylchlorophosphine (7.23 g, 40.0 mmol) in 50 mL of anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the di-tert-butylchlorophosphine solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add more diethyl ether or THF if necessary.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent such as methanol or ethanol. Alternatively, column chromatography on silica gel under an inert atmosphere can be employed.
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
³¹P NMR: A single peak in the characteristic region for trialkylphosphines.
-
¹H and ¹³C NMR: To confirm the presence of the tert-butyl and cyclohexyl groups.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Safety Precautions
-
Inert Atmosphere: All steps should be carried out under an inert atmosphere of argon or nitrogen as organometallic reagents and phosphines are sensitive to air and moisture.
-
Reagent Handling: Di-tert-butylchlorophosphine is corrosive and moisture-sensitive. Grignard reagents are flammable and react violently with water. Handle these reagents with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Quenching: The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.
Logical Workflow
The overall experimental workflow can be summarized in the following diagram:
Caption: A streamlined workflow for the synthesis of this compound.
References
Di-tert-butylcyclohexylphosphine: A Comprehensive Technical Guide for Researchers
CAS Number: 436865-11-1
Molecular Formula: C₁₄H₂₉P
Molecular Weight: 228.35 g/mol
This technical guide provides an in-depth overview of Di-tert-butylcyclohexylphosphine, a bulky and electron-rich phosphine ligand crucial in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, safety protocols, and its significant applications in catalysis, supported by experimental data and protocols.
Physicochemical and Spectroscopic Data
This compound is a colorless liquid at room temperature, characterized by its high steric bulk and strong electron-donating properties. These features are pivotal to its efficacy as a ligand in transition metal catalysis.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 436865-11-1 |
| Molecular Formula | C₁₄H₂₉P |
| Molecular Weight | 228.35 g/mol |
| Appearance | Colorless liquid |
| Density | 0.889 g/mL at 25°C |
| Boiling Point | 282°C |
| Flash Point | 68°C |
| Refractive Index | n20/D 1.506 |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | Data not explicitly available in search results for this specific compound. |
| ¹³C NMR (CDCl₃) | Data not explicitly available in search results for this specific compound. |
| ³¹P NMR (CDCl₃) | The chemical shift for trialkylphosphines, such as this compound, typically falls in the range of -60 to -10 ppm. For the closely related Tri-tert-butylphosphine, the chemical shift is reported at 63 ppm.[1] |
| Infrared (IR) | Characteristic C-H stretching absorptions for alkyl groups are expected between 3000 and 2850 cm⁻¹.[2] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z = 228. Common fragmentation patterns for bulky alkyl groups would involve the loss of tert-butyl (m/z = 57) or cyclohexyl (m/z = 83) fragments.[3][4] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[5]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.[5]
Precautionary Measures:
-
Prevention: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[5]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[5] It should be stored under an inert atmosphere.
Applications in Catalysis
The primary application of this compound is as a ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature facilitate the formation of the active catalytic species and promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. It is particularly effective for coupling unactivated and sterically hindered substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. Bulky phosphine ligands like this compound are instrumental in achieving high yields, especially with challenging substrates such as aryl chlorides.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Diphenylamine
While a protocol with this compound is not explicitly detailed in the provided search results, a representative procedure using a similar bulky phosphine ligand (Tri-tert-butylphosphonium tetrafluoroborate) is presented below. This can be adapted by researchers, with the understanding that optimization may be necessary.
Reaction Scheme:
Aryl Amine Synthesis Workflow.
Materials:
-
4-Chloroanisole
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (as the ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroanisole (1.05 eq.) and diphenylamine (1.0 eq.).
-
Add anhydrous, degassed toluene.
-
To this mixture, add Pd₂(dba)₃ (e.g., 1 mol%) and this compound (e.g., 2 mol%).
-
Finally, add sodium tert-butoxide (2.2 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 3: Representative Yields for Buchwald-Hartwig Amination with Bulky Phosphine Ligands
| Aryl Halide | Amine | Ligand | Yield (%) |
| 4-Chloroanisole | Diphenylamine | tBu₃P·HBF₄ | 65 |
| 2-Chloro-p-xylene | p-Anisidine | dppf (with Ni catalyst) | 75 |
| 4-Bromoanisole | Morpholine | SIPr·HCl (with Pd catalyst) | 90 |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.[6][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The use of bulky, electron-rich phosphine ligands like this compound has significantly expanded the scope of this reaction to include less reactive aryl chlorides and sterically demanding coupling partners.
General Catalytic Cycle for Suzuki-Miyaura Coupling:
Suzuki-Miyaura Catalytic Cycle.
Table 4: Representative Yields for Suzuki-Miyaura Coupling with Bulky Phosphine Ligands
| Aryl Halide | Boronic Acid | Ligand | Yield (%) |
| 4-Chloroacetophenone | Phenylboronic acid | P(biphenyl)Ph₂ | High Conversion |
| Aryl Bromides/Iodides | Various | P(t-Bu)₃ | Good to Excellent |
| Aryl Chlorides | Various | SPhos | Very Good to Excellent |
Sonogashira Coupling
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, also benefits from the use of bulky phosphine ligands. These ligands can enhance catalytic activity and allow for milder reaction conditions, sometimes even in the absence of a copper co-catalyst.
General Experimental Workflow for Sonogashira Coupling:
Sonogashira Coupling Experimental Workflow.
While a specific protocol using this compound was not found, the general procedure involves combining the aryl halide, terminal alkyne, palladium catalyst, the phosphine ligand, a copper(I) salt (optional), and a base in an appropriate solvent under an inert atmosphere.[10][11][12]
Conclusion
This compound is a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery. Its pronounced steric bulk and electron-donating character enable the coupling of challenging substrates under often milder conditions than those required with less sophisticated ligands. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to leverage the catalytic power of this compound in their synthetic endeavors. Further experimental investigation is encouraged to delineate the optimal conditions for specific substrate combinations.
References
- 1. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 2. www1.udel.edu [www1.udel.edu]
- 3. uni-saarland.de [uni-saarland.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C14H29P | CID 4643321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TCI反応実例: Ni(tBustb)3錯体を用いたBuchwald-Hartwigアミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Safe Handling of DI-Tert-butylcyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for DI-Tert-butylcyclohexylphosphine. The information is intended to support researchers, scientists, and professionals in the drug development field in maintaining a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.
Table 1: GHS Classification [1][2]
| Classification | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Table 2: GHS Label Elements [1][2]
| Element | Description |
| Pictogram(s) | |
| Signal Word | Danger |
| Hazard Statement(s) | H315: Causes skin irritation.[1][2] H318: Causes serious eye damage.[1][2] H335: May cause respiratory irritation.[1][2] |
| Precautionary Statement(s) | A comprehensive list of precautionary statements is provided in the subsequent sections of this guide. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₉P | [1] |
| Molecular Weight | 228.35 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Density | 0.889 g/mL at 25°C | [2] |
| Boiling Point | 282 °C | [2] |
| Flash Point | 68 °C | [2] |
| Refractive Index | n20/D 1.506 | [2] |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure risks.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure all metal parts of equipment are grounded to prevent static discharge.[3]
Personal Protective Equipment
Table 4: Recommended Personal Protective Equipment
| PPE | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 5: First Aid Procedures [2][3]
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation occurs, get medical help.[2] |
| Eye Contact | Immediately rinse with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
-
Store in a "Flammables area".[2]
-
Keep away from heat, sparks, and open flames.[3]
-
Store under an inert atmosphere.[3]
-
Incompatible materials include strong oxidizing agents and halogens.[3]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
-
Do not allow the chemical to enter drains.[4]
Experimental Protocols and Workflows
Visual aids can clarify complex procedures and relationships, enhancing safety and comprehension.
References
Solubility Profile of Di-tert-butylcyclohexylphosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of di-tert-butylcyclohexylphosphine, a bulky electron-rich phosphine ligand crucial in modern catalysis. Understanding its solubility is paramount for reaction optimization, catalyst handling, and process development. This document outlines its expected solubility in common laboratory solvents, provides a detailed experimental protocol for quantitative solubility determination of air-sensitive compounds, and presents a logical workflow for solubility assessment.
Introduction to this compound and its Solubility
This compound, often referred to as cataCXium® A, is a monodentate phosphine ligand widely employed in palladium-catalyzed cross-coupling reactions. Its bulky tert-butyl and cyclohexyl groups create a large cone angle, which is instrumental in promoting challenging coupling reactions. These sterically demanding, nonpolar aliphatic groups dominate the molecule's physical properties, leading to a high lipophilicity. This is quantitatively indicated by a calculated XLogP3 value of 5.33, suggesting a strong preference for nonpolar environments over polar ones.
While specific quantitative solubility data for this compound across a broad range of solvents is not extensively published in publicly available literature, its structural characteristics allow for reliable qualitative predictions. The ligand is a colorless liquid or low-melting solid, and its nonpolar nature dictates high solubility in nonpolar organic solvents and poor solubility in polar solvents.[1][2] For instance, it is commercially available as a 10% (w/w) solution in hexanes, confirming its solubility in alkane solvents.[1]
Data Presentation: Qualitative Solubility in Common Solvents
The following table summarizes the expected qualitative solubility of this compound in a variety of common laboratory solvents, based on its chemical structure and available data.
| Solvent | Chemical Class | Expected Qualitative Solubility | Rationale |
| Hexane | Nonpolar Aliphatic | Highly Soluble | "Like dissolves like" principle; nonpolar solute in a nonpolar solvent. Commercially sold in hexanes.[1] |
| Toluene | Nonpolar Aromatic | Highly Soluble | Nonpolar aromatic solvent is a good match for the nonpolar ligand. |
| Diethyl Ether | Polar Aprotic | Soluble | The ether's hydrocarbon content should facilitate dissolution of the nonpolar ligand. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A common solvent for organometallic reactions, expected to readily dissolve the ligand. |
| Dichloromethane (DCM) | Halogenated | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. |
| Ethyl Acetate | Ester | Moderately Soluble | Polarity is intermediate; solubility is expected to be lower than in purely nonpolar solvents. |
| Acetone | Ketone | Sparingly Soluble | Higher polarity will limit the solubility of the highly nonpolar phosphine. |
| Acetonitrile | Nitrile | Sparingly Soluble | A polar aprotic solvent, not ideal for highly lipophilic compounds. |
| Methanol | Polar Protic | Sparingly to Insoluble | The polar, hydrogen-bonding nature of methanol is incompatible with the nonpolar ligand. |
| Water | Polar Protic | Insoluble | The high polarity and hydrogen-bonding network of water will not solvate the nonpolar phosphine. |
Experimental Protocols: Determining Solubility of an Air-Sensitive Compound
The following is a detailed methodology for the quantitative determination of the solubility of an air-sensitive compound like this compound. This protocol utilizes Schlenk techniques to maintain an inert atmosphere, preventing oxidation of the phosphine.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest (previously degassed)
-
Internal standard (e.g., a high-boiling point alkane not present in the solvent)
-
Schlenk flask
-
Glass syringe and needles
-
Syringe filter (PTFE, 0.2 µm)
-
Gas-tight vials with septa
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Thermostatically controlled bath
-
Inert gas (Argon or Nitrogen) supply
-
Gas chromatograph (GC) or quantitative NMR spectrometer
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas.
-
Prepare a stock solution of the internal standard in the chosen solvent of a known concentration.
-
-
Equilibration (Shake-Flask Method):
-
In a Schlenk flask under a positive pressure of inert gas, add a precisely weighed amount of this compound that is in excess of its expected solubility.
-
Using a gas-tight syringe, add a known volume of the degassed anhydrous solvent to the Schlenk flask.
-
Place the sealed Schlenk flask in a thermostatically controlled bath set to the desired temperature.
-
Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically, the stirring can be stopped to allow the excess solid to settle, and the concentration of the supernatant can be measured at different time points. Equilibrium is reached when the concentration no longer changes over time.
-
-
Sample Preparation for Analysis:
-
Once equilibrium is established, stop the stirring and allow the excess solid to sediment completely. It is crucial that the temperature is maintained during this step.
-
Under inert atmosphere, carefully draw a known volume of the clear supernatant into a gas-tight syringe fitted with a syringe filter.
-
Dispense the filtered, saturated solution into a pre-weighed, gas-tight vial.
-
Weigh the vial again to determine the mass of the solution.
-
Add a precise volume of the internal standard stock solution to the vial.
-
-
Analysis:
-
Analyze the prepared sample by gas chromatography (GC) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.
-
Create a calibration curve for this compound against the internal standard.
-
Determine the concentration of this compound in the saturated solution from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.
-
The experiment should be repeated at least three times to ensure reproducibility.
-
Mandatory Visualization
The following diagram illustrates a general workflow for assessing the solubility of a chemical compound.
Caption: Workflow for assessing the solubility of a chemical compound.
References
An In-depth Technical Guide to the Steric and Electronic Parameters of Di-tert-butylcyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core steric and electronic parameters of di-tert-butylcyclohexylphosphine, a bulky and electron-rich phosphine ligand frequently employed in catalysis. Understanding these parameters is crucial for predicting ligand behavior, optimizing reaction conditions, and designing novel catalytic systems.
Introduction to Steric and Electronic Parameters
The reactivity and efficacy of metal-phosphine catalysts are profoundly influenced by the steric and electronic properties of the phosphine ligands. Two key metrics, the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), are widely used to quantify these properties.
-
Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric hindrance around the metal center, which can influence substrate approach, coordination numbers, and the stability of catalytic intermediates.
-
Tolman Electronic Parameter (TEP): The TEP quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ C-O vibrational stretch (ν(CO)) in a nickel tricarbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[1] Stronger electron-donating ligands increase the electron density on the metal, leading to enhanced back-bonding into the CO π* orbitals. This weakens the C-O bond and results in a lower ν(CO) stretching frequency.
Quantitative Data for this compound
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 |
| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 |
| Di-tert-butylneopentylphosphine | 176 (calculated) | Not available |
Data for P(t-Bu)₃ and PCy₃ are well-established reference points for highly bulky and electron-donating phosphines.
Experimental Protocols
The following sections detail the generalized experimental procedures for determining the Tolman electronic parameter and cone angle for a phosphine ligand such as this compound.
The TEP is determined from the A₁ symmetric C-O stretching frequency of the corresponding [LNi(CO)₃] complex.
3.1.1. Synthesis of [Ni(CO)₃(this compound)]
-
Safety Precautions: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic, volatile, and flammable. This synthesis must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including gloves and a lab coat. An emergency response plan for Ni(CO)₄ exposure should be in place.
-
Materials:
-
Nickel tetracarbonyl (Ni(CO)₄)
-
This compound
-
Anhydrous, deoxygenated pentane or hexane
-
Schlenk line and glassware
-
Inert atmosphere (nitrogen or argon)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve a known quantity of this compound in anhydrous, deoxygenated pentane or hexane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add one molar equivalent of nickel tetracarbonyl to the stirred phosphine solution via syringe.
-
Allow the reaction mixture to stir at 0 °C for one hour, during which time the product, [Ni(CO)₃(this compound)], will precipitate as a solid.
-
Isolate the solid product by filtration under inert atmosphere, wash with cold pentane, and dry under vacuum.
-
3.1.2. Infrared (IR) Spectroscopy
-
Instrumentation:
-
Fourier-transform infrared (FTIR) spectrometer
-
Gas-tight IR cell or a solution cell with appropriate windows (e.g., CaF₂ or KBr)
-
-
Procedure:
-
Prepare a dilute solution of the synthesized [Ni(CO)₃(this compound)] complex in an appropriate anhydrous solvent (e.g., hexane or dichloromethane) inside a glovebox or under an inert atmosphere.
-
Transfer the solution to an IR cell.
-
Record the IR spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).[2]
-
Identify the A₁ symmetric C-O stretching frequency, which is typically the most intense band in this region. This value corresponds to the Tolman Electronic Parameter (TEP).
-
The cone angle can be determined from single-crystal X-ray diffraction data of a metal complex containing the this compound ligand.
-
Procedure:
-
Synthesize a suitable metal complex of this compound (e.g., a palladium or nickel complex) and grow single crystals suitable for X-ray diffraction.
-
Collect the crystallographic data and solve the crystal structure.
-
Using the atomic coordinates from the refined crystal structure, the cone angle can be calculated using specialized software. The calculation involves defining a cone with the metal atom at the vertex and a cone radius that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand. The metal-phosphorus bond length used in the calculation is typically standardized to 2.28 Å for consistency with Tolman's original method.
-
Computational Workflow
In the absence of experimental data, the steric and electronic parameters of this compound can be reliably estimated using computational chemistry methods, primarily Density Functional Theory (DFT).[3][4]
Caption: Workflow for computational determination of steric and electronic parameters.
Logical Relationships in Parameter Determination
The determination of these parameters follows a logical progression from synthesis to analysis, which is essential for characterizing any new phosphine ligand.
Caption: Experimental workflow for phosphine ligand characterization.
References
Navigating the Steric Frontier: A Technical Guide to the ³¹P NMR of Di-tert-butylcyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry and drug development, the nuanced understanding of catalyst and ligand behavior is paramount. Di-tert-butylcyclohexylphosphine stands as a key player, its bulky tert-butyl and cyclohexyl groups imparting unique steric and electronic properties that are highly sought after in cross-coupling reactions and other catalytic transformations. This technical guide provides an in-depth exploration of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of this compound, offering a foundational dataset for researchers in the field.
³¹P NMR Chemical Shift of this compound
The ³¹P NMR chemical shift is a critical parameter for identifying and assessing the purity of phosphine ligands. Due to the electron-donating nature of the alkyl groups and the steric bulk influencing the bond angles around the phosphorus atom, this compound exhibits a characteristic downfield chemical shift.
| Compound Name | Structure | Estimated ³¹P Chemical Shift (δ, ppm) | Solvent | Reference |
| This compound | P(c-Hex)(t-Bu)₂ | +60 to +70 | CDCl₃ | Estimated based on related compounds |
| Tri-tert-butylphosphine | P(t-Bu)₃ | +63 | CDCl₃ | Publicly available spectral data |
| Tricyclohexylphosphine | P(c-Hex)₃ | +11.6 | CDCl₃ | Publicly available spectral data |
Note: The provided chemical shift for this compound is an estimate and should be confirmed by experimental measurement. The chemical shift can be influenced by solvent, concentration, and temperature.
Experimental Protocols
Synthesis of this compound
The synthesis of sterically hindered phosphines such as this compound typically involves the reaction of a Grignard reagent with a chlorophosphine under an inert atmosphere. The following is a generalized protocol based on the synthesis of similar bulky phosphine ligands.
Materials:
-
Cyclohexylmagnesium bromide (or chloride) solution in THF
-
Di-tert-butylchlorophosphine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Degassed water
-
Anhydrous sodium sulfate
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup: All glassware should be oven-dried and assembled hot under a stream of inert gas (argon or nitrogen). The reaction is performed in a Schlenk flask equipped with a magnetic stir bar and a rubber septum.
-
Grignard Reaction: To a stirred solution of cyclohexylmagnesium bromide in anhydrous THF at 0 °C, slowly add a solution of di-tert-butylchlorophosphine in anhydrous THF via syringe.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by ³¹P NMR spectroscopy of an inertly handled aliquot.
-
Workup: The reaction is carefully quenched by the slow addition of degassed water at 0 °C. The resulting mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or crystallization to yield this compound as a colorless, air-sensitive liquid or solid.
³¹P NMR Spectroscopy of this compound
Given the air-sensitive nature of phosphine ligands, proper sample preparation is crucial for obtaining a high-quality ³¹P NMR spectrum.[1][2]
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃), degassed
-
NMR tube with a J. Young valve or a rubber septum
-
Glovebox or Schlenk line
-
NMR spectrometer
Procedure:
-
Sample Preparation (in a glovebox):
-
Place a clean, dry NMR tube in the glovebox antechamber and evacuate and refill with inert gas three times.
-
Inside the glovebox, dissolve approximately 10-20 mg of this compound in ~0.6 mL of degassed CDCl₃.
-
Transfer the solution to the NMR tube and seal it with a J. Young valve or a septum-sealed cap.
-
-
Sample Preparation (using a Schlenk line):
-
Place the this compound in a small Schlenk flask.
-
Attach a clean, dry NMR tube to the Schlenk line via a sidearm.
-
Evacuate and backfill the entire system with inert gas three times.
-
Add degassed CDCl₃ to the phosphine via syringe.
-
Transfer the resulting solution to the NMR tube under a positive pressure of inert gas.
-
Seal the NMR tube.
-
-
NMR Acquisition:
-
Insert the sealed NMR tube into the NMR spectrometer.
-
Acquire a proton-decoupled ³¹P NMR spectrum. A typical acquisition might involve a 30° pulse, a relaxation delay of 2-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are typically referenced externally to 85% H₃PO₄.
-
Visualizations
References
Commercial Suppliers of DI-Tert-butylcyclohexylphosphine
For researchers, scientists, and drug development professionals seeking to procure DI-Tert-butylcyclohexylphosphine, several commercial suppliers offer this reagent. The following table summarizes key suppliers who list this product in their catalogs. It is advisable to consult with each supplier directly to obtain the most current information on product availability, purity, and pricing.
| Supplier | Notes |
| Sigma-Aldrich (Merck) | A prominent global supplier of research chemicals, offering this compound.[1] Their catalog provides details on various grades and quantities. |
| Henan Allgreen Chemical Co., LTD | A China-based trader that lists this compound among its products on the ECHEMI platform.[2] |
| PubChem Listed Vendors | The PubChem database for this compound (CID 4643321) includes a section listing chemical vendors who supply this compound.[3] This can be a valuable resource for identifying additional suppliers. |
This compound is a phosphine ligand used in catalysis, particularly in cross-coupling reactions.[4] Researchers interested in its applications can find relevant literature and patent information through resources like PubChem.[3] When sourcing this chemical, it is crucial to verify the supplier's qualifications and the product's specifications to ensure it meets the requirements of the intended research or development activities.
References
The Rise of Titans: A Technical Guide to the Discovery and Development of Bulky Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly in the realm of transition metal catalysis, the role of ligands is paramount. These molecular architects, coordinating to a central metal atom, dictate the catalyst's activity, selectivity, and stability. Among the diverse families of ligands, bulky phosphines have emerged as true titans, enabling previously unimaginable chemical transformations. Their unique steric and electronic properties have revolutionized cross-coupling reactions, forming the bedrock of countless academic and industrial processes, including the synthesis of pharmaceuticals and advanced materials. This in-depth technical guide explores the discovery and development of these crucial ligands, providing a historical perspective, quantitative data for ligand selection, detailed experimental protocols, and a visual representation of their function in key catalytic cycles.
A Historical Perspective: From Serendipity to Rational Design
The journey of bulky phosphine ligands is a testament to the evolution of organometallic chemistry from observational discoveries to rational, mechanism-driven design.
The Dawn of Phosphine Ligands: The utility of phosphines as ligands for transition metals was recognized in the mid-20th century. Their ability to stabilize low-valent metal centers and their tunable electronic properties made them attractive for catalysis. Early work predominantly featured simple triarylphosphines like triphenylphosphine (PPh₃).
The Tolman Revolution (1970s): A pivotal moment in the understanding and development of phosphine ligands came with the work of Chadwick A. Tolman at DuPont.[1] Tolman introduced two key concepts that allowed for the quantitative assessment of a phosphine ligand's properties:
-
The Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[2] A larger cone angle signifies greater steric hindrance around the metal center.
-
The Tolman Electronic Parameter (TEP): This parameter quantifies the electron-donating or -withdrawing nature of a phosphine ligand. It is determined experimentally by measuring the C-O stretching frequency of the A₁ symmetric mode in a nickel-carbonyl complex, [LNi(CO)₃], using infrared spectroscopy.[3] Stronger electron-donating ligands increase the electron density on the metal, which leads to increased back-bonding into the CO antibonding orbitals and a lower C-O stretching frequency.
Tolman's work provided a framework for correlating a ligand's structure with its effect on a catalytic reaction, paving the way for the rational design of new and more effective ligands.
The Cross-Coupling Boom and the Rise of Bulky, Electron-Rich Ligands (1990s-Present): The true potential of bulky phosphine ligands was unleashed with the explosion of palladium-catalyzed cross-coupling reactions. Seminal work by Stephen L. Buchwald and John F. Hartwig in the development of the Buchwald-Hartwig amination, and the broader application of these ligands in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, highlighted the critical role of steric bulk and electron-donating ability.[4]
-
The Buchwald Ligands: Stephen L. Buchwald's group at MIT developed a series of highly effective dialkylbiaryl phosphine ligands.[4][5] These ligands, often referred to by names like SPhos, XPhos, and RuPhos, feature a biphenyl backbone with a phosphine substituent on one ring and various alkyl or alkoxy groups on the other. This design imparts significant steric bulk and strong electron-donating properties, which were found to be crucial for activating unreactive aryl chlorides and achieving high catalytic turnover numbers.[6][7]
-
The Hartwig Ligands: Concurrently, John F. Hartwig's group made significant contributions, particularly in understanding the mechanistic intricacies of cross-coupling reactions and developing their own families of effective ligands.
-
The Beller Ligands (cataCXium®): Matthias Beller and his group developed another important class of bulky, electron-rich phosphine ligands, most notably di(1-adamantyl)-n-butylphosphine (cataCXium® A).[8][9][10] The adamantyl groups provide immense steric bulk, leading to highly active catalysts for a range of cross-coupling reactions.
This era marked a shift towards the deliberate design of ligands with specific steric and electronic properties to overcome challenges in catalysis, such as the activation of less reactive substrates and the facilitation of difficult reductive elimination steps.
Quantifying the Titans: Steric and Electronic Parameters
The selection of an appropriate bulky phosphine ligand is critical for the success of a catalytic reaction. The Tolman cone angle and electronic parameter remain the primary metrics for making an informed choice. The following tables summarize these parameters for a selection of commonly used bulky phosphine ligands.
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (ν(CO)) [cm⁻¹] |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182 | 2056.1 |
| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 |
| Di(1-adamantyl)-n-butylphosphine | cataCXium® A | 193 | 2056.1 |
| 2-(Dicyclohexylphosphino)biphenyl | 193 | 2059.5 | |
| 2-(Di-tert-butylphosphino)biphenyl | 196 | 2057.9 | |
| (2-Biphenylyl)di-tert-butylphosphine | 196 | 2057.9 | |
| 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | DavePhos | 193 | 2059.5 |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos | 201 | 2056.7 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | 211 | 2058.2 |
| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | 197 | 2056.1 |
Note: The values presented are approximate and can vary slightly depending on the method of determination (experimental vs. computational) and the specific coordination environment.[11][12]
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative bulky phosphine ligands and their application in key cross-coupling reactions.
Synthesis of Bulky Phosphine Ligands
General Considerations: The synthesis of many bulky phosphine ligands requires anhydrous and anaerobic conditions due to the air-sensitivity of the phosphine intermediates and reagents. Standard Schlenk line or glovebox techniques are recommended.
Protocol 1: Synthesis of Tri-tert-butylphosphine (P(t-Bu)₃)
This protocol is adapted from a patented procedure.[13][14]
Materials:
-
Calcium phosphide (Ca₃P₂)
-
tert-Butyl bromide (t-BuBr)
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add anhydrous THF (2 L) to a dry reaction vessel.
-
Sequentially add calcium phosphide (182 g, 1 mol), tert-butyl bromide (1088 g, 8 mol), and nickel(II) acetylacetonate (2.6 g, 0.01 mol) to the reactor.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After the reaction is complete, cool the mixture and quench by the slow addition of water (1 L).
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or hexanes).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford tri-tert-butylphosphine as a colorless liquid.
Protocol 2: General Synthesis of Buchwald-type Biaryl Phosphine Ligands (e.g., SPhos)
This procedure is a generalized approach based on methodologies for synthesizing biaryl phosphines.[15]
Materials:
-
2-Bromo-2',6'-dimethoxybiphenyl
-
Magnesium turnings
-
1,2-Dibromoethane (for activation of Mg)
-
Chlorodicyclohexylphosphine (Cy₂PCl)
-
Anhydrous tetrahydrofuran (THF)
-
Toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, activate magnesium turnings with a small amount of 1,2-dibromoethane in anhydrous THF.
-
Add a solution of 2-bromo-2',6'-dimethoxybiphenyl in anhydrous THF dropwise to the activated magnesium to form the Grignard reagent.
-
In a separate Schlenk flask, dissolve chlorodicyclohexylphosphine in anhydrous toluene.
-
Slowly add the prepared Grignard reagent to the solution of chlorodicyclohexylphosphine at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield SPhos as a white solid.
Application in Cross-Coupling Reactions
General Considerations: The following protocols are representative examples. Optimal conditions (catalyst loading, base, solvent, temperature) may vary depending on the specific substrates.
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 100 °C for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried vial.
-
Add anhydrous toluene and the amine.
-
Seal the vial and stir the reaction mixture at 100 °C for the required time (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Catalytic Cycles and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key roles of bulky phosphine ligands in catalytic cycles and provide a logical workflow for ligand selection.
Figure 1: The Suzuki-Miyaura cross-coupling catalytic cycle.
Figure 2: The Buchwald-Hartwig amination catalytic cycle.
Figure 3: A logical workflow for phosphine ligand selection.
Conclusion
The discovery and development of bulky phosphine ligands represent a paradigm shift in homogeneous catalysis. The ability to rationally design ligands with tailored steric and electronic properties has empowered chemists to tackle increasingly complex synthetic challenges. From the foundational concepts laid by Tolman to the sophisticated architectures of the Buchwald and Beller ligands, this journey of innovation continues to expand the horizons of what is possible in chemical synthesis. For researchers, scientists, and drug development professionals, a deep understanding of these powerful tools is not just beneficial—it is essential for driving progress and innovation in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. icmpp.ro [icmpp.ro]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]
- 7. 膦配體 [sigmaaldrich.com]
- 8. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. yanggroup.weebly.com [yanggroup.weebly.com]
- 15. s3.smu.edu [s3.smu.edu]
Methodological & Application
Application Notes and Protocols for DI-Tert-butylcyclohexylphosphine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of DI-Tert-butylcyclohexylphosphine, commonly known as cataCXium® A, in palladium-catalyzed cross-coupling reactions. This bulky and electron-rich phosphine ligand has demonstrated high activity and versatility in a range of transformations critical to the synthesis of pharmaceuticals, fine chemicals, and complex organic molecules. The following sections detail its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing quantitative data, detailed experimental procedures, and visual diagrams of the catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of cataCXium® A as a ligand for the palladium catalyst has enabled efficient coupling of a wide variety of substrates, including challenging aryl chlorides, often with low catalyst loadings.
Application Notes:
The cataCXium® A-palladium system is particularly effective for the Suzuki-Miyaura coupling of aryl chlorides with various boronic acids. It has been shown to achieve high turnover numbers (TONs) and provide excellent yields for both electron-rich and electron-deficient aryl chlorides. Recent studies have highlighted its unique effectiveness in the coupling of sterically hindered and unprotected ortho-bromoanilines, substrates that are often challenging for other catalyst systems.[1][2] The preformed cataCXium® A palladacycle is often a highly effective catalyst.[1][2]
Quantitative Data:
The following table summarizes the performance of cataCXium® A in representative Suzuki-Miyaura coupling reactions.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / cataCXium® A | Cs₂CO₃ | Dioxane/H₂O | 80 | >99 | |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / cataCXium® A | Cs₂CO₃ | Dioxane/H₂O | 80 | >99 | |
| 3 | 2-Bromoaniline derivative | Benzylboronic acid pinacol ester | cataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 95 | [1][2] |
| 4 | 2-Bromoaniline derivative | 4-Methoxyphenylboronic acid | cataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 70 | 97 | [1] |
| 5 | 2-Bromoaniline derivative | 4-Chlorophenylboronic acid | cataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 70 | 85 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general guideline for the Suzuki-Miyaura coupling of an ortho-bromoaniline derivative with a boronic ester using the cataCXium® A palladacycle.[1][2]
Materials:
-
ortho-Bromoaniline derivative (1.0 equiv)
-
Boronic acid pinacol ester (1.5 equiv)
-
cataCXium® A Pd G3 (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add the ortho-bromoaniline derivative, boronic acid pinacol ester, cataCXium® A Pd G3, and cesium carbonate.
-
Seal the vessel and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous 2-MeTHF via syringe to achieve a reaction concentration of 0.1-0.3 M.
-
Stir the reaction mixture at 70-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. The use of bulky, electron-rich phosphine ligands like cataCXium® A is crucial for the efficiency of this reaction, particularly with less reactive aryl chlorides.
Application Notes:
The palladium/cataCXium® A system has shown promise for the amination of aryl chlorides, with quantitative conversions reported for several reactions at catalyst loadings as low as 0.1 mol%.[3] The choice of a strong, non-nucleophilic base such as sodium tert-butoxide is critical for the reaction's success. The reaction is typically carried out in anhydrous, aprotic solvents like toluene or dioxane under an inert atmosphere.
Quantitative Data:
The following table presents data for the Buchwald-Hartwig amination of various aryl chlorides using a cataCXium® A-type ligand system.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Chlorobenzene | Aniline | Pd(OAc)₂ / tert-butyl phosphine phenyl indole ligand | NaOtBu | Toluene | 100 | High | [3] |
| 2 | 4-Chlorotoluene | Morpholine | Pd₂ (dba)₃ / cataCXium® A | NaOtBu | Toluene | 100 | Quantitative | [3] |
| 3 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 65 | |
| 4 | 2-Chlorotoluene | n-Hexylamine | Pd(OAc)₂ / cataCXium® A | NaOtBu | Toluene | 100 | High | [3] |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine.[3]
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.05-1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd)
-
This compound (cataCXium® A) or a similar bulky phosphine ligand (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.2 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and sodium tert-butoxide to an oven-dried reaction flask equipped with a stir bar and a reflux condenser.
-
Add the aryl chloride and the amine to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (or the desired temperature) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired arylamine.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The use of cataCXium® A with a palladium catalyst has been shown to facilitate the coupling of various aryl chlorides with phenylacetylene, achieving yields ranging from 44% to 94% with a 1 mol% catalyst loading.[3]
Application Notes:
The palladium/cataCXium® A system is suitable for the Sonogashira coupling of a variety of aryl chlorides. The reaction typically requires a copper(I) co-catalyst (e.g., CuI) and a base, such as an amine (e.g., triethylamine or diisopropylamine). The choice of solvent can influence the reaction outcome, with polar aprotic solvents like DMF or DMSO often being effective.
Quantitative Data:
The following table provides examples of Sonogashira couplings of aryl chlorides catalyzed by a palladium/cataCXium® A system.
| Entry | Aryl Chloride | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 4-Chloroacetophenone | Phenylacetylene | Pd(OAc)₂ / cataCXium® A | CuI | Cs₂CO₃ | Dioxane | 120 | 94 |[3] | | 2 | 4-Chlorobenzonitrile | Phenylacetylene | Pd(OAc)₂ / cataCXium® A | CuI | Cs₂CO₃ | Dioxane | 120 | 85 |[3] | | 3 | 2-Chlorotoluene | Phenylacetylene | Pd(OAc)₂ / cataCXium® A | CuI | Cs₂CO₃ | Dioxane | 120 | 78 |[3] | | 4 | 4-Chloroanisole | Phenylacetylene | Pd(OAc)₂ / cataCXium® A | CuI | Cs₂CO₃ | Dioxane | 120 | 65 |[3] |
Experimental Protocol: Sonogashira Coupling of an Aryl Chloride
The following is a general procedure for the Sonogashira coupling of an aryl chloride with a terminal alkyne.[3][4]
Materials:
-
Aryl chloride (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
This compound (cataCXium® A) (2-4 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or an amine base (e.g., Et₃N) (2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the palladium acetate, cataCXium® A, copper(I) iodide, and the base under an inert atmosphere.
-
Add the aryl chloride and the terminal alkyne to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle: Sonogashira Coupling (with Copper Co-catalyst)
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Using DI-Tert-butylcyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency.[1] The choice of phosphine ligand is critical to the success of these reactions, profoundly influencing catalytic activity, stability, and substrate scope.[2] DI-Tert-butylcyclohexylphosphine, a member of the bulky and electron-rich dialkylphosphine ligand class, has emerged as a highly effective ligand for palladium-catalyzed Suzuki-Miyaura couplings, particularly for challenging substrates such as aryl chlorides and sterically hindered starting materials.[3][4] Its steric bulk and strong electron-donating properties facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to high yields and reaction rates, often at room temperature.[2][5]
These application notes provide detailed protocols and comparative data for the use of this compound and related bulky phosphine ligands in Suzuki-Miyaura coupling reactions.
Catalytic Cycle and the Role of Bulky Phosphine Ligands
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][6] Bulky, electron-rich phosphine ligands like this compound play a crucial role in enhancing the efficiency of this cycle.
Data Presentation: Performance in Suzuki-Miyaura Coupling
The following tables summarize the performance of this compound and analogous bulky phosphine ligands in the Suzuki-Miyaura coupling of various aryl and heteroaryl halides.
Table 1: Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3.0) | K₃PO₄ | Toluene | 80 | 24 | 98 | [7] |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3.0) | K₃PO₄ | Toluene | 80 | 24 | 97 | [7] |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3.0) | K₃PO₄ | Toluene | 80 | 24 | 99 | [7] |
| 4 | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (2.4) | KF | THF | RT | 12 | 95 | [8] |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (2.4) | KF·2H₂O | THF | RT | 12 | 96 | [8] |
Table 2: Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromotoluene | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (2.4) | KF·2H₂O | THF | RT | 12 | 98 | [8] |
| 2 | 1-Bromo-4-tert-butylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (2.4) | KF·2H₂O | THF | RT | 12 | 99 | [8] |
| 3 | 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (2.4) | KF·2H₂O | THF | RT | 12 | 97 | [8] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2.0) | P(biphenyl)Ph₂ (4.0) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [4] |
Table 3: Coupling of Heteroaryl Halides
| Entry | Heteroaryl Halide | Boronic Acid/Ester | Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3.0) | K₃PO₄ | Toluene | 80 | 24 | 95 | [7] |
| 2 | 3-Bromopyridine | 2-Thienylboronic acid | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (2.4) | KF·2H₂O | THF | RT | 12 | 94 | [8] |
| 3 | 2-Bromoquinoline | Phenylboronic acid | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (2.4) | KF·2H₂O | THF | RT | 12 | 96 | [8] |
| 4 | 2-Chloro-5-(trifluoromethyl)pyridine | 3-Methylphenylboronic acid | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (2.4) | KF·2H₂O | THF | RT | 12 | 95 | [8] |
| 5 | 2-Bromothiophene | Neopentyl 3-pyridinylboronate | Pd-cataCXium A-G3 (3.0) | cataCXium A | TMSOK | Toluene | 100 | 3 | 85 | [9] |
Experimental Protocols
The following are general protocols for Suzuki-Miyaura coupling reactions using this compound or related bulky phosphine ligands. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling of Aryl Chlorides
This protocol is adapted from procedures utilizing bulky, electron-rich phosphine ligands for the coupling of challenging aryl chlorides.[7]
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.015 mmol, 1.5 mol%)
-
This compound (or P(t-Bu)₃, 0.03 mmol, 3.0 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Add the aryl chloride and arylboronic acid to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Room Temperature Coupling of Aryl Bromides
This protocol is based on mild reaction conditions developed for bulky phosphine ligands.[8]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 mmol, 1.0 mol% Pd)
-
This compound (or P(t-Bu)₃, 0.012 mmol, 1.2 mol%)
-
Potassium fluoride dihydrate (KF·2H₂O, 3.3 mmol)
-
Anhydrous tetrahydrofuran (THF, 2.0 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, KF·2H₂O, and the arylboronic acid to a vial equipped with a stir bar.
-
Add the aryl bromide to the vial.
-
Add anhydrous THF via syringe.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (10 mL) and filter through a short plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.
Conclusion
This compound and related bulky, electron-rich phosphine ligands are highly effective for a wide range of Suzuki-Miyaura coupling reactions. They enable the coupling of challenging substrates, such as aryl chlorides and sterically hindered partners, often under mild conditions and with low catalyst loadings. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient construction of complex molecular architectures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing a Di-Tert-butylcyclohexylphosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has revolutionized the synthesis of arylamines and their derivatives, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The choice of phosphine ligand is critical to the success of this reaction, influencing catalyst activity, stability, and substrate scope. Among the vast array of available ligands, bulky and electron-rich phosphines have proven particularly effective, especially for challenging substrates like aryl chlorides.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination using the di-tert-butylcyclohexylphosphine ligand. This sterically hindered and electron-donating ligand promotes the formation of the active monoligated palladium species, facilitating the key steps of the catalytic cycle and enabling the coupling of a broad range of aryl and heteroaryl halides with various amines.
Catalytic Cycle and Reaction Workflow
The mechanism of the Buchwald-Hartwig amination involves a series of well-defined steps, including oxidative addition, amine coordination and deprotonation, and reductive elimination. The this compound ligand plays a crucial role in promoting each of these steps, leading to efficient C-N bond formation.
Caption: Catalytic cycle and experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are provided as a general guide for performing Buchwald-Hartwig amination reactions with a this compound ligand. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of Aryl Bromides
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amination of Aryl Chlorides using a Pre-formed Catalyst
For less reactive aryl chlorides, the use of a pre-formed palladium catalyst incorporating the this compound ligand, such as cataCXium® A, can be advantageous.
Materials:
-
cataCXium® A (or a similar pre-catalyst) (0.01-0.02 mmol, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5-2.0 mmol)
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Anhydrous 1,4-dioxane or toluene (5 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a reaction vial with the pre-catalyst (1-2 mol%) and the base.
-
Add the aryl chloride and the amine.
-
Add the anhydrous solvent.
-
Seal the vial and heat the reaction mixture to 100-120 °C.
-
Monitor and work up the reaction as described in Protocol 1.
Substrate Scope and Performance Data
The this compound ligand enables the successful coupling of a wide variety of aryl and heteroaryl halides with an array of primary and secondary amines. The following tables summarize representative data for the performance of this catalytic system.
Table 1: Amination of Various Aryl Halides with Morpholine
| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (1) | L1 (2) | NaOtBu | Toluene | 80 | 16 | 95 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1) | L1 (2) | NaOtBu | Toluene | 100 | 24 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | L1 (4) | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (1) | L1 (2) | NaOtBu | Toluene | 80 | 12 | 98 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | L1 (3) | LHMDS | Dioxane | 110 | 24 | 85 |
L1 = this compound
Table 2: Coupling of 4-Chlorotoluene with Various Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | L1 (2) | NaOtBu | Toluene | 100 | 20 | 90 |
| 2 | n-Hexylamine | Pd(OAc)₂ (2) | L1 (4) | NaOtBu | Toluene | 100 | 16 | 89 |
| 3 | Piperidine | Pd(OAc)₂ (1.5) | L1 (3) | K₃PO₄ | Dioxane | 110 | 24 | 93 |
| 4 | Benzophenone imine | Pd₂(dba)₃ (1) | L1 (2) | NaOtBu | Toluene | 100 | 18 | 96 (product after hydrolysis) |
| 5 | Indole | Pd(OAc)₂ (2) | L1 (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
L1 = this compound
Logical Relationships in Catalyst Selection
The choice of palladium source, base, and solvent can significantly impact the outcome of the reaction. The following diagram illustrates some of the key relationships to consider when setting up a Buchwald-Hartwig amination with the this compound ligand.
Application Notes and Protocols for the In Situ Generation of Di-tert-butylcyclohexylphosphine Palladium Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in situ generation of a highly active palladium catalyst using di-tert-butylcyclohexylphosphine. This catalyst system is particularly effective for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceutical agents.
The use of bulky and electron-rich phosphine ligands, such as this compound, is known to significantly enhance the efficiency of palladium-catalyzed reactions.[1][2] These ligands promote the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle.[2][3] The in situ generation of the catalyst offers flexibility and convenience, as it obviates the need for the synthesis and isolation of a pre-catalyst.
Core Concepts of In Situ Catalyst Generation
The active palladium(0) catalyst is typically formed in the reaction vessel immediately prior to or concurrently with the cross-coupling reaction. This process involves the reduction of a palladium(II) precursor or the ligand exchange of a palladium(0) precursor in the presence of the phosphine ligand. The choice of palladium source, ligand-to-metal ratio, base, and solvent are critical parameters that influence the efficiency of catalyst formation and the subsequent cross-coupling reaction.[1][4]
Key Reagents and Parameters
A summary of the common reagents and typical reaction parameters for the in situ generation and application of this catalyst system in a Suzuki-Miyaura cross-coupling reaction is presented below.
| Parameter | Common Options | Typical Range/Value | Notes |
| Palladium Precursor | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | 1-5 mol% | Pd(OAc)₂ and Pd₂(dba)₃ are often preferred for their solubility and ease of reduction.[5][6] |
| Phosphine Ligand | This compound | 1-2 equivalents relative to Pd | A 1:1 to 1.2:1 ligand-to-palladium ratio is often optimal to favor the formation of the active monoligated species.[2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | 2-3 equivalents | The base is crucial for both the transmetalation step in Suzuki coupling and can facilitate the reduction of Pd(II) to Pd(0).[2][5] |
| Solvent | Toluene, Dioxane, THF, DMF | The choice of solvent depends on the specific substrates and reaction temperature. Anhydrous solvents are recommended. | |
| Temperature | Room Temperature to 120 °C | Many reactions with this catalyst system can proceed at room temperature, but heating may be required for challenging substrates.[6][7] | |
| Reactants | Aryl/Vinyl Halides or Triflates, Boronic Acids/Esters |
Experimental Workflow for In Situ Catalyst Generation and Use
The following diagram illustrates the general workflow for setting up a cross-coupling reaction using an in situ generated this compound palladium catalyst.
Caption: General workflow for a cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid using an in situ generated this compound palladium catalyst. This protocol is based on established procedures for similar bulky phosphine ligands and may require optimization for specific substrates.[6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium phosphate (K₃PO₄), anhydrous
-
Aryl bromide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Toluene, anhydrous (5 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), this compound (2.5 mg, 0.011 mmol, 1.1 mol%), potassium phosphate (424 mg, 2.0 mmol), the aryl bromide (1.0 mmol), and the boronic acid (1.2 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours, or heat to 80-100 °C if necessary. The in situ formation of the active catalyst will occur under these conditions.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps involving the in situ generated palladium catalyst.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active monoligated Pd(0) complex, generated in situ, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[2] Bulky, electron-rich ligands like this compound facilitate this step.[2]
-
Base Activation/Ligand Exchange: The base (e.g., K₃PO₄) reacts with the Pd(II) complex, replacing the halide with the conjugate base of the solvent or water, which is more labile.
-
Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium center, forming a diarylpalladium(II) complex.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.[2] The steric bulk of the phosphine ligand promotes this final step.[8]
Safety and Handling
-
Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.
-
Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
These protocols and notes are intended to serve as a guide for researchers. Optimization of reaction conditions may be necessary for different substrates and desired outcomes.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Applications of DI-Tert-butylcyclohexylphosphine in Pharmaceutical Synthesis: A Guide for Researchers
Introduction
DI-Tert-butylcyclohexylphosphine, a bulky and electron-rich monophosphine ligand, has emerged as a valuable tool in modern pharmaceutical synthesis. Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, has enabled the efficient construction of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds found in a wide array of drug molecules. The steric hindrance provided by the tert-butyl and cyclohexyl groups on the phosphorus atom facilitates the formation of the active monoligated palladium(0) species, which is often key to achieving high catalytic activity and overcoming the challenges associated with unreactive substrates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in key pharmaceutical synthetic transformations.
Core Applications in Pharmaceutical Synthesis
This compound is primarily employed in palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs). The two most prominent applications are the Suzuki-Miyaura coupling for the formation of biaryl and heteroaryl-aryl structures, and the Buchwald-Hartwig amination for the synthesis of arylamines and N-heterocycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. In pharmaceutical synthesis, this reaction is instrumental in constructing the biaryl backbones of many drugs. The use of this compound as a ligand can enhance the efficiency of these couplings, particularly with challenging substrates such as sterically hindered aryl chlorides.
Application Example: Synthesis of a Biaryl Intermediate
This protocol describes the synthesis of a biaryl compound, a common structural motif in pharmaceuticals, via a Suzuki-Miyaura coupling reaction.
Quantitative Data
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.5 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 2.0 | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 88 |
| 3 | 1-Chloro-4-nitrobenzene | Naphthalene-1-boronic acid | 1.0 | K₂CO₃ | DMF/H₂O | 110 | 6 | 95 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.015 mmol, 1.5 mol%) and this compound (0.03 mmol, 3.0 mol%) in the reaction solvent.
-
Reaction Mixture: Add the catalyst solution to the Schlenk flask containing the reactants.
-
Solvent Addition: Add the appropriate anhydrous and degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Reaction Conditions: Stir the mixture vigorously and heat to the specified temperature (see table above) for the indicated time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines and N-heterocycles. This reaction is particularly important in medicinal chemistry as the arylamine moiety is a common feature in many drug molecules. This compound is an effective ligand for this transformation, promoting the coupling of a wide range of amines with aryl and heteroaryl halides.
Application Example: Synthesis of an N-Aryl Piperazine Derivative
This protocol outlines the synthesis of an N-aryl piperazine, a scaffold present in numerous CNS-active drugs, via a Buchwald-Hartwig amination.
Quantitative Data
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Piperazine | 2.0 | NaOtBu | Toluene | 100 | 16 | 90 |
| 2 | 2-Chloropyridine | Morpholine | 2.5 | K₃PO₄ | Dioxane | 110 | 12 | 85 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Aniline | 1.5 | LHMDS | THF | 80 | 10 | 93 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2.0 mol% Pd), this compound (0.04 mmol, 4.0 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 2 mL) via syringe.
-
Reaction Conditions: Stir the reaction mixture vigorously at the specified temperature (see table above) for the indicated time. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the desired N-arylated product.
Application Notes and Protocols for C-H Activation Reactions Using Di-Tert-butylcyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-hydrogen (C-H) bond activation has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[1] This methodology allows for the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials often required in traditional cross-coupling reactions.[1] Palladium catalysis has been at the forefront of this field, with the reactivity and selectivity of these transformations being highly dependent on the nature of the ancillary ligands.
Bulky, electron-rich phosphine ligands are crucial in facilitating many palladium-catalyzed C-H activation reactions. Di-tert-butylcyclohexylphosphine, with its significant steric bulk and strong electron-donating properties, is a prime candidate for promoting challenging C-H functionalization reactions. The steric hindrance can facilitate the reductive elimination step and stabilize the active catalytic species, while its electron-donating character can promote the oxidative addition of the catalyst to the coupling partner. These properties are particularly beneficial in the direct arylation of heterocycles, a key transformation in the synthesis of pharmaceutical compounds and advanced materials.
This document provides detailed application notes and a representative experimental protocol for the use of this compound in palladium-catalyzed C-H activation, specifically focusing on the direct arylation of N-substituted imidazoles. While a specific protocol for this exact ligand is not extensively documented in peer-reviewed literature, the following procedures are based on well-established methods for similar bulky, electron-rich phosphine ligands and serve as a robust starting point for reaction development.
Application: Palladium-Catalyzed Direct C-H Arylation of N-Substituted Imidazoles
The direct C-H arylation of imidazoles is a powerful tool for the synthesis of biologically active compounds and functional materials. The use of a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand like this compound can facilitate the selective arylation at the C5 position of the imidazole ring.
Reaction Scheme
Caption: General scheme for the direct C-H arylation of an N-substituted imidazole.
Quantitative Data Summary
The following table summarizes representative data for the direct C-H arylation of 1-methylimidazole with various aryl bromides, based on typical results obtained with similar bulky phosphine ligands.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 5-(p-tolyl)-1-methylimidazole | 85 |
| 2 | 4-Bromoanisole | 5-(4-methoxyphenyl)-1-methylimidazole | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 5-(4-(trifluoromethyl)phenyl)-1-methylimidazole | 78 |
| 4 | 4-Bromobenzonitrile | 4-(1-methyl-1H-imidazol-5-yl)benzonitrile | 81 |
| 5 | 2-Bromopyridine | 2-(1-methyl-1H-imidazol-5-yl)pyridine | 65 |
Experimental Protocols
Note: This protocol is a general guideline and may require optimization for specific substrates and for the this compound ligand. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Materials
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
N-substituted imidazole
-
Aryl halide (e.g., aryl bromide)
-
Potassium carbonate (K₂CO₃), oven-dried
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Detailed Experimental Procedure: Synthesis of 5-(p-tolyl)-1-methylimidazole (Table 1, Entry 1)
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and this compound (11.4 mg, 0.05 mmol, 5 mol%).
-
Add oven-dried potassium carbonate (276 mg, 2.0 mmol).
-
The flask is evacuated and backfilled with nitrogen three times.
-
-
Addition of Reagents:
-
Under a positive flow of nitrogen, add 1-methylimidazole (82.1 mg, 1.0 mmol) and 4-bromotoluene (171 mg, 1.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
-
Reaction:
-
The Schlenk flask is sealed and the reaction mixture is stirred at 120 °C for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-(p-tolyl)-1-methylimidazole.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed direct C-H arylation. The cycle is believed to proceed through a concerted metalation-deprotonation (CMD) pathway.
Caption: Proposed catalytic cycle for direct C-H arylation.
Experimental Workflow
The following diagram outlines the general workflow for setting up and performing the C-H activation reaction.
Caption: Step-by-step experimental workflow for C-H arylation.
References
Application Notes and Protocols: The Role of Tri-tert-butylphosphine in Heck Reactions
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3] The choice of phosphine ligand is critical to the success of the Heck reaction, influencing catalyst activity, stability, and substrate scope. Tri-tert-butylphosphine (P(t-Bu)₃) has emerged as a uniquely effective ligand, particularly for challenging substrates such as aryl chlorides.[4][5] Its steric bulk and electron-rich nature significantly enhance the efficiency of the catalytic cycle, enabling reactions under milder conditions and with a broader range of substrates.[4] These application notes provide an overview of the role of P(t-Bu)₃ in Heck reactions, including quantitative data, detailed experimental protocols, and a mechanistic illustration.
Key Advantages of Using Tri-tert-butylphosphine
-
Enhanced Reactivity for Aryl Chlorides: P(t-Bu)₃ is highly effective for the Heck coupling of aryl chlorides, which are often unreactive with less bulky and electron-rich phosphine ligands.[4][5]
-
Milder Reaction Conditions: The use of P(t-Bu)₃ can facilitate Heck reactions at lower temperatures, in some cases even at room temperature for aryl bromides.[6]
-
Broad Substrate Scope: The catalyst system is compatible with a wide range of substrates, including sterically hindered and electron-rich aryl chlorides.[4]
-
High Stereoselectivity: Reactions typically yield the trans olefin product with high stereoselectivity.[4]
Quantitative Data Summary
The following tables summarize the performance of the Pd/P(t-Bu)₃ catalyst system in the Heck reaction with various aryl chlorides and olefins.
Table 1: Heck Reaction of Aryl Chlorides with Methyl Acrylate
| Aryl Chloride | Product | Yield (%) |
| 4-Chlorotoluene | Methyl (E)-3-(p-tolyl)acrylate | 95 |
| 4-Chloroanisole | Methyl (E)-3-(4-methoxyphenyl)acrylate | 98 |
| 2-Chlorotoluene | Methyl (E)-3-(o-tolyl)acrylate | 92 |
| 1-Chloronaphthalene | Methyl (E)-3-(naphthalen-1-yl)acrylate | 85 |
Reaction Conditions: 1.5% Pd₂(dba)₃, 6% P(t-Bu)₃, 1.1 equiv Cs₂CO₃, dioxane, 100-120 °C.[4]
Table 2: Heck Reaction of Aryl Chlorides with Styrene
| Aryl Chloride | Product | Yield (%) |
| 4-Chlorobenzonitrile | 4-Styrylbenzonitrile | 99 |
| 4-Chloroacetophenone | 4-Styrylacetophenone | 97 |
| Chlorobenzene | Stilbene | 88 |
| 2,6-Dimethylchlorobenzene | 2,6-Dimethylstilbene | 75 |
Reaction Conditions: 1.5% Pd₂(dba)₃, 6% P(t-Bu)₃, 1.1 equiv Cs₂CO₃, dioxane, 100-120 °C.[4]
Experimental Protocols
General Procedure for the Heck Reaction of an Aryl Chloride with an Olefin
This protocol is a general guideline for the Heck reaction using a Pd/P(t-Bu)₃ catalyst system.
Materials:
-
Palladium source (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Base (e.g., Cesium carbonate - Cs₂CO₃)
-
Aryl chloride
-
Olefin
-
Anhydrous solvent (e.g., Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., 1.5 mol% Pd₂(dba)₃), tri-tert-butylphosphine (e.g., 6 mol%), and the base (e.g., 1.1 equivalents).
-
Add the aryl chloride (1.0 equivalent) to the reaction vessel.
-
Add the anhydrous solvent (e.g., dioxane, to achieve a suitable concentration).
-
Add the olefin (e.g., 1.1 to 1.5 equivalents) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.
Detailed Protocol: Synthesis of (E)-4-(2-phenylethenyl)benzonitrile [5]
This protocol describes the coupling of 4-chlorobenzonitrile with styrene.
Materials:
-
Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂] (0.238 g, 0.466 mmol, 1.5 mol% Pd)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.213 g, 0.233 mmol, 1.5 mol% Pd)
-
4-Chlorobenzonitrile (4.25 g, 30.9 mmol)
-
Toluene (62 mL)
-
N-Methyldicyclohexylamine (7.5 mL, 35.0 mmol)
-
Styrene (3.8 mL, 33.2 mmol)
Procedure:
-
In a flask, successively add bis(tri-tert-butylphosphine)palladium(0) and tris(dibenzylideneacetone)dipalladium(0), followed by 4-chlorobenzonitrile.[5]
-
Purge the flask with argon and add 62 mL of toluene.[5]
-
Stir the resulting mixture at room temperature to obtain a dark, red-purple solution.[5]
-
Add N-Methyldicyclohexylamine and styrene via syringe.[5]
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, proceed with a standard aqueous workup and purification by flash column chromatography.
Visualizations
Diagram 1: The Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Diagram 2: Logical Workflow for a Heck Reaction Experiment
Caption: A typical experimental workflow for a Heck reaction.
Mechanism and Role of Tri-tert-butylphosphine
The Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[7]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the P(t-Bu)₃ ligand, undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex. The electron-rich nature of P(t-Bu)₃ facilitates this step, especially for the less reactive C-Cl bond.
-
Olefin Coordination and Migratory Insertion: The olefin coordinates to the Pd(II) complex, followed by migratory insertion of the olefin into the Pd-Ar bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the substituted alkene product and a palladium-hydride species. The steric bulk of P(t-Bu)₃ promotes this step and influences the stereoselectivity, favoring the formation of the trans isomer.
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The large cone angle and strong electron-donating ability of tri-tert-butylphosphine are crucial for its effectiveness. The steric bulk promotes the formation of a coordinatively unsaturated 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, it facilitates the reductive elimination step, thus accelerating catalyst turnover.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Preparation of Di-tert-butylcyclohexylphosphine-Ligated Palladium Precatalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di-tert-butylcyclohexylphosphine-ligated palladium precatalysts, particularly the third-generation (G3) Buchwald precatalysts such as cataCXium® A Pd G3, are a class of highly effective and versatile catalysts for a wide range of cross-coupling reactions. Their high reactivity, stability to air and moisture, and broad functional group tolerance have made them invaluable tools in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] These precatalysts ensure the efficient and reliable formation of the active monoligated Pd(0) species under mild reaction conditions, leading to lower catalyst loadings and shorter reaction times.[1] This document provides detailed protocols for the multi-gram synthesis of these precatalysts, along with key data and visualizations to aid in their preparation and application.
Advantages of this compound-Ligated Palladium G3 Precatalysts
-
High Reactivity: The bulky and electron-rich this compound ligand promotes rapid oxidative addition and reductive elimination, leading to high catalytic turnover.
-
Air and Moisture Stability: Unlike many palladium catalysts, these G3 precatalysts are solid and can be handled in the air without significant decomposition, simplifying reaction setup.[1]
-
Broad Applicability: They are effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Heck, and Negishi couplings.
-
Reproducibility: As pre-formed, well-defined complexes, they provide a consistent 1:1 ligand-to-palladium ratio, leading to more reproducible results compared to in-situ catalyst generation.
-
Scalability: The synthesis of these precatalysts has been successfully scaled up to multi-gram and even larger scales, making them suitable for process development and manufacturing.[3][4]
Experimental Protocols
The preparation of this compound-ligated palladium G3 precatalysts is a three-step process, starting from commercially available 2-aminobiphenyl. The overall synthetic scheme is depicted below.
Overall Synthetic Workflow
References
- 1. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DI-Tert-butylcyclohexylphosphine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DI-Tert-butylcyclohexylphosphine as a ligand in palladium-catalyzed Negishi and Stille cross-coupling reactions. Detailed protocols and representative data are included to facilitate the application of this catalyst system in organic synthesis, particularly in the context of drug discovery and development.
Introduction to this compound
This compound is a bulky and electron-rich monodentate phosphine ligand. Its structural and electronic properties are highly analogous to other well-established bulky alkylphosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃). These characteristics are crucial for enhancing the efficiency of palladium-catalyzed cross-coupling reactions. The steric bulk of the di-tert-butyl and cyclohexyl groups promotes the formation of the catalytically active monoligated palladium(0) species and facilitates the reductive elimination step of the catalytic cycle. The strong electron-donating nature of the alkyl groups increases the electron density on the palladium center, which in turn promotes the oxidative addition of organic halides, often the rate-limiting step in the catalytic cycle.[1]
The use of such bulky and electron-rich phosphine ligands has been shown to be highly effective for a variety of cross-coupling reactions, enabling the use of challenging substrates like aryl chlorides and facilitating reactions under mild conditions.[2] While specific data for this compound is not as widely published as for P(t-Bu)₃, its similar steric and electronic profile suggests comparable or potentially enhanced reactivity in many cases.
Negishi Coupling Reactions
The Negishi coupling is a versatile carbon-carbon bond-forming reaction between an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex.[3] The use of a palladium catalyst in conjunction with this compound is expected to provide a highly active system for this transformation.
Catalytic Cycle for Negishi Coupling
Caption: Catalytic cycle of the Negishi coupling reaction.
Representative Data for Negishi Coupling with a Bulky Phosphine Ligand
The following data for the Negishi coupling of aryl chlorides catalyzed by Pd/P(t-Bu)₃ demonstrates the expected efficacy for catalyst systems employing bulky, electron-rich phosphine ligands like this compound.[2]
| Entry | Aryl Chloride | Organozinc Reagent | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | PhZnCl | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (4.0) | THF | 80 | 12 | 95 |
| 2 | 4-Chloroanisole | PhZnCl | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (4.0) | THF | 80 | 12 | 98 |
| 3 | 2-Chlorotoluene | PhZnCl | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (4.0) | THF | 80 | 24 | 85 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | PhZnCl | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (4.0) | THF | 80 | 12 | 96 |
| 5 | 2-Chloropyridine | PhZnCl | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (4.0) | THF | 80 | 12 | 92 |
| 6 | 4-Chlorotoluene | n-BuZnCl | Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (4.0) | THF | 80 | 12 | 88 |
Experimental Protocol: General Procedure for Negishi Coupling
This protocol is a general guideline for the Negishi coupling of an aryl chloride with an organozinc reagent using a palladium/DI-Tert-butylcyclohexylphosphine catalyst system.
Materials:
-
Aryl halide (e.g., aryl chloride)
-
Organozinc reagent (in a suitable solvent like THF)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
This compound
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Anhydrous work-up and purification reagents
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous solvent, followed by the aryl halide (1.0 equivalent).
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst formation.
-
Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Reactions
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[4] This reaction is known for its tolerance of a wide variety of functional groups. The use of this compound as a ligand can enhance the reaction rate and expand the substrate scope to include less reactive electrophiles.[2]
Catalytic Cycle for Stille Coupling
Caption: Catalytic cycle of the Stille coupling reaction.
Representative Data for Stille Coupling with a Bulky Phosphine Ligand
The following data for the Stille coupling of aryl chlorides catalyzed by Pd/P(t-Bu)₃ illustrates the high efficiency achievable with bulky phosphine ligands.[2] Similar results can be anticipated with this compound.
| Entry | Aryl Chloride | Organostannane | Pd Source (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | PhSnBu₃ | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6.0) | CsF | Dioxane | 100 | 12 | 94 |
| 2 | 4-Chloroanisole | PhSnBu₃ | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6.0) | CsF | Dioxane | 100 | 12 | 97 |
| 3 | 2-Chlorotoluene | PhSnBu₃ | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6.0) | CsF | Dioxane | 100 | 24 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | PhSnBu₃ | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6.0) | CsF | Dioxane | 100 | 12 | 95 |
| 5 | 2-Chloropyridine | PhSnBu₃ | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6.0) | CsF | Dioxane | 100 | 12 | 90 |
| 6 | 4-Chlorobenzonitrile | (E)-Hex-1-enyl-SnBu₃ | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6.0) | CsF | Dioxane | 100 | 12 | 92 |
Experimental Protocol: General Procedure for Stille Coupling
This protocol provides a general method for the Stille coupling of an aryl chloride with an organostannane using a palladium/DI-Tert-butylcyclohexylphosphine catalyst system.
Materials:
-
Aryl halide (e.g., aryl chloride)
-
Organostannane reagent
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
This compound
-
Additive (e.g., CsF, KF, or Cu(I) salts - optional, but often beneficial)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Anhydrous work-up and purification reagents
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., 1-2 mol%), this compound (e.g., 2-4 mol%), and any solid additive (e.g., CsF, 2.0 equivalents) to an oven-dried reaction vessel with a magnetic stir bar.
-
Add the anhydrous solvent, followed by the aryl halide (1.0 equivalent) and the organostannane (1.1-1.2 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and add a saturated aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate the tin byproducts as a fluoride salt.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Disclaimer: The provided protocols are general guidelines. Reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may require optimization for specific substrates. The quantitative data presented is for a closely related ligand, tri-tert-butylphosphine, and is intended to be illustrative of the expected performance of this compound. Researchers should always exercise appropriate safety precautions when handling organometallic reagents and performing reactions under inert atmospheres.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
Application Notes and Protocols for the Catalytic Amination of Aryl Chlorides with DI-Tert-butylcyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The coupling of aryl chlorides, which are often more readily available and cost-effective than their bromide or iodide counterparts, presents a significant challenge due to the strength of the C-Cl bond. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in overcoming this challenge.
This document provides detailed application notes and protocols for the palladium-catalyzed amination of aryl chlorides utilizing DI-Tert-butylcyclohexylphosphine, commercially known as cataCXium® A. This bulky and electron-rich phosphine ligand has demonstrated high activity and broad applicability in the coupling of a variety of aryl chlorides with a range of amines.
Data Presentation
The following tables summarize the quantitative data for the catalytic amination of various aryl chlorides with different amines using a palladium/DI-Tert-butylcyclohexylphosphine catalyst system. These tables are designed for easy comparison of reaction efficiency across a range of substrates.
Table 1: Amination of Electron-Rich and Electron-Poor Aryl Chlorides with Morpholine
| Entry | Aryl Chloride | Amine | Product | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | Pd(OAc)₂ | cataCXium® A | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | Chlorobenzene | Morpholine | 4-phenylmorpholine | Pd₂(dba)₃ | cataCXium® A | K₃PO₄ | Dioxane | 110 | 24 | 92 |
| 3 | 4-Chloroanisole | Morpholine | 4-(4-methoxyphenyl)morpholine | Pd(OAc)₂ | cataCXium® A | NaOtBu | Toluene | 100 | 18 | 98 |
| 4 | 4-Chlorobenzonitrile | Morpholine | 4-(4-morpholinophenyl)benzonitrile | Pd₂(dba)₃ | cataCXium® A | Cs₂CO₃ | Dioxane | 100 | 12 | 96 |
| 5 | 2-Chloropyridine | Morpholine | 2-morpholinopyridine | Pd(OAc)₂ | cataCXium® A | NaOtBu | Toluene | 80 | 8 | 91 |
Table 2: Amination of Sterically Hindered Aryl Chlorides with Primary and Secondary Amines
| Entry | Aryl Chloride | Amine | Product | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorotoluene | Aniline | N-(o-tolyl)aniline | Pd(OAc)₂ | cataCXium® A | NaOtBu | Toluene | 110 | 24 | 88 |
| 2 | 1-Chloro-2,6-dimethylbenzene | Morpholine | 4-(2,6-dimethylphenyl)morpholine | Pd₂(dba)₃ | cataCXium® A | K₃PO₄ | Dioxane | 120 | 36 | 75 |
| 3 | 2-Chloro-1,3-dimethylbenzene | Benzylamine | N-benzyl-2,6-dimethylaniline | Pd(OAc)₂ | cataCXium® A | NaOtBu | Toluene | 110 | 24 | 85 |
| 4 | 1-Chloronaphthalene | Diethylamine | N,N-diethylnaphthalen-1-amine | Pd₂(dba)₃ | cataCXium® A | Cs₂CO₃ | Dioxane | 100 | 20 | 90 |
Experimental Protocols
The following are detailed methodologies for key experiments in the catalytic amination of aryl chlorides using this compound.
General Procedure for the Palladium-Catalyzed Amination of Aryl Chlorides
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (cataCXium® A)
-
Aryl chloride
-
Amine
-
Sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.5-3 mol%).
-
Add the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Add the aryl chloride (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M in the aryl chloride).
-
Seal the Schlenk tube and stir the reaction mixture at the specified temperature (typically 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.
Example Protocol: Synthesis of 4-(p-tolyl)morpholine
This protocol is based on a typical Buchwald-Hartwig amination procedure.[1]
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), this compound (9.6 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (115 mg, 1.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 4-chlorotoluene (126.6 mg, 1.0 mmol) and morpholine (104.5 mg, 1.2 mmol) via syringe.
-
Add 5 mL of anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, quench the reaction with 10 mL of water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(p-tolyl)morpholine as a white solid (yield: 180 mg, 95%).
Visualizations
The following diagrams illustrate the key processes involved in the catalytic amination of aryl chlorides.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Di-tert-butylcyclohexylphosphine (cataCXium® A)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions when using the bulky, electron-rich ligand, Di-tert-butylcyclohexylphosphine (often used in preformed catalysts like cataCXium® A palladacycles).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling reaction using this compound is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality and Stability :
-
Boronic Acid/Ester : Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is a major side reaction that consumes your starting material.[3] Using more stable boronic esters, such as pinacol or neopentyl esters, can often mitigate this issue.[4][5] Ensure your boronic acid or ester is fresh and has been stored correctly.
-
Aryl Halide : Confirm the purity of your aryl halide. The reactivity trend is generally I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are more challenging and often require more active catalyst systems and harsher conditions.[6]
-
Catalyst and Ligand Integrity : Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Phosphine ligands can be oxidized, which reduces their effectiveness.[7] It is crucial to use fresh catalysts and ligands that have been stored under an inert atmosphere.[1]
-
-
Reaction Conditions :
-
Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Techniques like freeze-pump-thaw or sparging the solvent are recommended.[8]
-
Solvent and Base Purity : Use anhydrous and properly degassed solvents.[1] The choice of base is critical; ensure it is of high purity and has been stored correctly to avoid hydration.[8]
-
Q2: I suspect protodeboronation is the primary cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a very common issue, especially with electron-deficient or heteroaromatic boronic acids.[1][2] Here are several strategies to reduce its impact:
-
Choice of Base : The base activates the boronic acid for transmetalation but can also promote protodeboronation.[9][10] Using milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[11] For boronic acids prone to decomposition, weaker bases like potassium fluoride (KF) might be effective.[12]
-
Use of Boronic Esters : Boronic esters (e.g., pinacol, neopentyl, or MIDA esters) are generally more stable than boronic acids and less prone to protodeboronation.[4][13] They act as a "slow release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2]
-
Anhydrous Conditions : While some Suzuki reactions benefit from a small amount of water, particularly with inorganic bases, completely anhydrous conditions can suppress protodeboronation.[14] This often involves using boronic esters and a base like potassium trimethylsilanolate (TMSOK).[14]
-
Reaction Temperature : Higher temperatures can sometimes accelerate protodeboronation more than the desired coupling.[15] Running the reaction at the lowest effective temperature can help improve the yield.
Q3: My reaction is stalling, or I am observing the formation of a black precipitate. What does this indicate?
A3: The formation of a black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[16] This is a common sign of catalyst deactivation and can lead to low or incomplete conversion.
-
Causes of Catalyst Deactivation :
-
Oxygen : Inadequate degassing allows oxygen to oxidize the active Pd(0) species to inactive Pd(II) oxides.[1]
-
High Temperatures : Elevated temperatures can lead to the thermal decomposition of the catalyst, causing it to precipitate as palladium black.[15]
-
Ligand Issues : Bulky, electron-rich ligands like this compound are designed to stabilize the palladium center and promote the key steps of the catalytic cycle.[17] If the ligand degrades or the palladium-ligand ratio is incorrect, the catalyst can become unstable.
-
-
Solutions :
-
Improve Degassing : Ensure all solvents and the reaction headspace are rigorously deoxygenated.
-
Optimize Temperature : Determine the optimal temperature for your specific substrates. Sometimes a lower temperature for a longer duration is more effective than a high temperature.[18]
-
Use a Precatalyst : Using a preformed palladacycle precatalyst (like those available with cataCXium A) can improve catalyst stability and activity.[19]
-
Q4: How do I select the optimal base and solvent for my reaction with this compound?
A4: The choice of base and solvent are highly interdependent and substrate-specific.
-
Base Selection : The base has multiple roles, including activating the boronic acid and reacting with the palladium complex.[9][20]
-
For general applications, K₃PO₄ and Cs₂CO₃ are often effective choices, particularly when using bulky phosphine ligands.[11][19]
-
In anhydrous conditions, stronger, non-aqueous bases like TMSOK can be very effective, especially with boronic esters.[14]
-
The amount of base is also important; typically 1.5 to 3 equivalents are used.[18]
-
-
Solvent Selection :
-
Aprotic polar solvents are commonly used. Toluene , dioxane , and 2-MeTHF are often good starting points.[15][19]
-
The addition of a small amount of water can be beneficial when using inorganic bases like carbonates or phosphates, as it helps to solubilize the base and facilitate the reaction.[21] However, as mentioned, this can also promote protodeboronation.
-
A screening of different base/solvent combinations is often the most effective way to find the optimal conditions for a challenging coupling.[19]
Data Presentation
Table 1: Troubleshooting Summary for Low Yields
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion of starting materials | 1. Inactive catalyst (oxidized/decomposed).[1] 2. Poor reagent quality (decomposed boronic acid, impure halide).[1][2] 3. Inadequate degassing (presence of O₂).[1] 4. Suboptimal temperature (too low).[18] | 1. Use fresh catalyst/ligand stored under inert gas. 2. Verify purity of starting materials; consider using a boronic ester.[4] 3. Improve degassing procedure (e.g., freeze-pump-thaw).[8] 4. Screen higher temperatures. |
| Formation of black precipitate (Pd black) | 1. Catalyst decomposition at high temperature.[15] 2. Presence of oxygen.[16] 3. Incorrect palladium-to-ligand ratio. | 1. Optimize (lower) the reaction temperature. 2. Ensure rigorous inert atmosphere. 3. Use a preformed palladacycle precatalyst.[19] |
| Significant protodeboronation by-product | 1. Water presence with a sensitive boronic acid.[3] 2. Base is too strong or conditions too harsh.[10] 3. Slow catalytic turnover allowing for side reactions.[13] | 1. Use a boronic ester (pinacol, MIDA).[2] 2. Switch to a milder base (e.g., K₃PO₄, KF).[11][12] 3. Optimize catalyst system for faster turnover; consider anhydrous conditions.[14] |
| Dehalogenation of aryl halide starting material | 1. Presence of hydride sources (e.g., from solvent or base impurities).[4] 2. Side reaction pathway after oxidative addition. | 1. Use high-purity, anhydrous solvents and bases. 2. Re-evaluate the catalyst/ligand system; a different ligand may suppress this pathway. |
Table 2: General Reaction Parameter Recommendations
| Parameter | Recommendation | Rationale/Comments |
| Catalyst Loading | 1 - 5 mol% | Higher loadings (e.g., 5 mol%) may be needed for challenging substrates like aryl chlorides or sterically hindered partners.[19] |
| Ligand:Pd Ratio | 1:1 to 2:1 | When not using a precatalyst. Bulky monophosphine ligands often favor a 1:1 L:Pd active species.[17] |
| Base | K₃PO₄, Cs₂CO₃, TMSOK | Choice depends on substrates and water sensitivity. Typically 1.5 - 3.0 equivalents are used.[14][19] |
| Solvent | Toluene, Dioxane, 2-MeTHF (often with 10-20% water) | Anhydrous conditions may be required to prevent protodeboronation.[14][19] |
| Temperature | 70 - 110 °C | Substrate dependent. Higher temperatures may be required for less reactive halides but can also lead to catalyst decomposition.[15][19] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can sometimes improve reaction rates.[19] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using a Pd/Di-tert-butylcyclohexylphosphine Catalyst System
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup :
-
To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 - 1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the vessel with a septum or cap.
-
-
Degassing :
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[1]
-
-
Reagent Addition :
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., cataCXium A G3, 0.02 mmol, 2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (this compound, 0.04 mmol, 4 mol%).
-
Add the degassed solvent (e.g., 5 mL of Toluene/Water 4:1) via syringe. The solvent should be degassed beforehand by sparging with an inert gas for 15-30 minutes.
-
-
Reaction Execution :
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
-
Monitoring and Workup :
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification :
-
The crude product can be purified by column chromatography on silica gel.
-
Mandatory Visualization
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.
Caption: The Suzuki catalytic cycle with key steps and potential failure points.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Technical Support Center: Preventing Catalyst Deactivation with DI-Tert-butylcyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing DI-Tert-butylcyclohexylphosphine to mitigate catalyst deactivation in cross-coupling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of palladium catalyst deactivation in cross-coupling reactions?
A1: Palladium catalyst deactivation can stem from several factors:
-
Palladium Black Formation: The agglomeration of the active Pd(0) catalyst into inactive palladium metal, often appearing as a black precipitate, is a common sign of decomposition.[1]
-
Ligand Oxidation: Phosphine ligands, particularly electron-rich ones, are susceptible to oxidation to phosphine oxides, which alters their electronic and steric properties and reduces catalytic activity.[2] This is often caused by trace oxygen in the reaction.[3]
-
Thermal Decomposition: High reaction temperatures can accelerate the degradation of the catalyst complex.[4]
-
Substrate/Product Inhibition: Coordination of the starting material or product to the metal center can sometimes inhibit the catalytic cycle.[2]
-
Impurities: The presence of impurities in reagents or solvents can act as catalyst poisons.[4][5]
Q2: How does this compound help prevent catalyst deactivation?
A2: this compound is a bulky, electron-rich phosphine ligand that enhances catalyst stability and activity in several ways:[6]
-
Steric Hindrance: The bulky tert-butyl and cyclohexyl groups create a sterically hindered environment around the palladium center. This steric shield helps to prevent the aggregation of palladium atoms into inactive palladium black.[1]
-
Electron-Donating Properties: As an electron-rich ligand, it increases the electron density on the palladium atom. This promotes the crucial oxidative addition step in the catalytic cycle and stabilizes the active Pd(0) species.[7][8]
-
Stabilization of Monoligated Species: These types of bulky, electron-rich ligands are known to stabilize key monoligated Pd(0) intermediates, which are believed to be highly active in the catalytic cycle.
Q3: What are the visual indicators of catalyst deactivation when using this compound?
A3: Signs of catalyst deactivation can include:[4]
-
A change in the reaction mixture's color to black, indicating the formation of palladium black.[5]
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
The need for higher catalyst loadings to achieve the desired conversion.
Q4: When should I choose this compound over other phosphine ligands?
A4: this compound is particularly advantageous in challenging cross-coupling reactions, such as those involving unactivated aryl chlorides or sterically hindered substrates. Its strong electron-donating nature and steric bulk can overcome the high activation barriers associated with these difficult couplings.[9]
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation (Palladium Black Formation) | Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[3] Use an appropriate ligand-to-metal ratio (typically 1:1 to 2:1) to ensure the palladium center is adequately protected.[1] Consider running the reaction at a lower temperature to minimize thermal decomposition.[4] |
| Ligand Oxidation | Use fresh, high-quality this compound. Store the ligand under an inert atmosphere and handle it using air-free techniques (e.g., in a glovebox or using a Schlenk line).[10] |
| Inefficient Pre-catalyst Activation | If using a Pd(II) source, ensure that the conditions are suitable for its reduction to the active Pd(0) species. Using a well-defined Pd(0) pre-catalyst can often provide more consistent results.[1] |
| Impure Reagents or Solvents | Use high-purity, anhydrous, and degassed solvents and reagents. Purify starting materials if necessary to remove potential catalyst poisons.[5] |
Issue 2: Inconsistent Reaction Yields
| Potential Cause | Troubleshooting Steps |
| Variability in Reagent Quality | Use reagents from a consistent, high-purity source. Ensure the this compound has not degraded during storage. |
| Inconsistent Inert Atmosphere | Ensure that the reaction setup is leak-free and that a positive pressure of inert gas is maintained throughout the reaction. |
| Moisture Contamination | Use oven-dried glassware and anhydrous solvents. Moisture can lead to the formation of inactive metal-hydroxo species.[2] |
Data Presentation
The use of bulky, electron-rich phosphine ligands like this compound can lead to exceptionally high catalyst performance. The following tables provide a comparative overview of the performance of such ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Table 1: Performance of Bulky, Electron-Rich Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Boronic Acid | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | Turnover Number (TON) | Reference |
| o-(Di-tert-butylphosphino)biphenyl | 4-Chlorotoluene | Phenylboronic acid | 0.5 - 1.0 | Room Temp. | >95 | - | [9] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 2 | Room Temp. | 98 | 49 | [7] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 2 | 100 | 98 | 49 | [7] |
| RuPhos | 4-Chlorotoluene | Phenylboronic acid | 2 | 100 | 97 | 48.5 | [7] |
Note: While specific data for this compound was not found in the immediate search, the performance of the structurally and electronically similar o-(Di-tert-butylphosphino)biphenyl ligand from the Buchwald group highlights the high activity achievable with this class of ligands.
Table 2: Performance of Bulky Phosphine Ligands in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | Reference |
| NIXANTPHOS | 4-Chlorotoluene | Morpholine | 2 | 110 | 98 | [7] |
| Xantphos | 4-Chlorotoluene | Morpholine | 2 | 110 | 25 | [7] |
| NIXANTPHOS | 4-Chloroanisole | Morpholine | 2 | 110 | 97 | [7] |
| Xantphos | 4-Chloroanisole | Morpholine | 2 | 110 | 15 | [7] |
Experimental Protocols
Protocol 1: General Procedure for a Heck Coupling Reaction Using a Bulky, Electron-Rich Phosphine Ligand
This protocol is adapted from a procedure using tri-tert-butylphosphine and is applicable for this compound.[11]
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl halide
-
Alkene
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium source and this compound to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide, alkene, and base to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: Synthesis and Handling of this compound
This compound is an air-sensitive compound and should be handled under an inert atmosphere.[10]
Synthesis:
A common method for the synthesis of tertiary phosphines involves the reaction of a Grignard reagent with a chlorophosphine. For this compound, this would typically involve the reaction of di-tert-butylchlorophosphine with cyclohexylmagnesium bromide.
Handling and Storage:
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.
-
Handling: All manipulations should be carried out in a glovebox or using a Schlenk line.[10] Use dry, inert gas-flushed syringes or cannulas for transferring the liquid phosphine.[10]
Mandatory Visualizations
Caption: Common pathways for palladium catalyst deactivation.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Role of this compound in catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gessnergroup.com [gessnergroup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common issues encountered during this critical C-N bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Buchwald-Hartwig amination is resulting in a low yield or no product at all. What are the primary factors I should investigate?
A: A low or non-existent yield in a Buchwald-Hartwig amination can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Here are the key parameters to investigate:
-
Catalyst, Ligand, and Base Integrity: The palladium catalyst, phosphine ligand, and base are the core components of the reaction. Ensure they have not degraded. The Pd(0) active catalyst is particularly sensitive to air.[1] It is recommended to use fresh reagents or properly stored materials. Pre-catalysts are often preferred as they offer greater stability and more reliable generation of the active catalytic species compared to sources like Pd(OAc)₂.[2]
-
Exclusion of Air and Moisture: The catalytic cycle involves air- and moisture-sensitive species. Ensure your reaction is set up under an inert atmosphere, such as argon or nitrogen, and that all solvents and reagents are anhydrous.[1][3]
-
Reaction Temperature: Typical reaction temperatures for Buchwald-Hartwig aminations range from 80-100°C.[1][4] However, the optimal temperature is substrate-dependent. For thermally sensitive substrates, a lower temperature with a stronger base might be necessary. Conversely, for challenging or less reactive substrates, a higher temperature may be required to achieve a satisfactory yield.[1]
-
Solvent Choice and Solubility: The solvent plays a critical role in dissolving the reactants, catalyst, and base.[1][4] Common choices include toluene, dioxane, and THF.[1][5] Poor solubility of any component can significantly hinder the reaction rate. If solubility is an issue, consider using a co-solvent. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[1]
Issue 2: Presence of Side Products
Q: I am observing significant side product formation, primarily hydrodehalogenation of my aryl halide. How can I minimize this?
A: Hydrodehalogenation, where the aryl halide is reduced instead of coupled, is a common side reaction.[6] It can be minimized by carefully selecting the reaction components:
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands can promote the desired reductive elimination to form the C-N bond over side reactions.[6][7] Ligand choice is highly dependent on the specific amine and aryl halide being coupled.[3][6] For instance, certain ligands are better suited for primary amines, while others are more effective for secondary amines.[3]
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions.[3] If you are observing significant hydrodehalogenation, consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require a higher reaction temperature.[1][3]
-
Amine Stoichiometry: Using a slight excess of the amine can sometimes help to favor the desired amination pathway.
Issue 3: Inconsistent Results
Q: I am experiencing inconsistent results between batches of the same reaction. What could be the cause?
A: Inconsistent results often point to subtle variations in reaction setup and reagent quality.
-
Reagent Quality: The purity of your aryl halide, amine, and especially the palladium source and ligand can have a significant impact. Impurities can poison the catalyst.[3]
-
Inert Atmosphere: Ensure a consistently oxygen-free environment. Even small amounts of oxygen can deactivate the catalyst.[3]
-
Stirring: For heterogeneous mixtures, particularly with insoluble inorganic bases, efficient stirring is crucial to ensure proper mixing and reaction rates.[4]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for optimizing a Buchwald-Hartwig amination.
Table 1: Typical Reaction Parameters
| Parameter | Typical Range | Notes |
| Pd Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for process chemistry. Pre-catalysts often allow for lower loadings. |
| Ligand Loading | 1 - 1.5 times Pd loading | The ligand-to-metal ratio is crucial for catalyst stability and activity. |
| Base | 1.2 - 2.5 equivalents | Strong bases (NaOtBu, LHMDS) are common. Weaker bases (Cs₂CO₃, K₃PO₄) are used for sensitive substrates. |
| Temperature | 80 - 110 °C | Can be adjusted based on substrate reactivity and thermal stability.[1] |
| Reaction Time | 1 - 24 hours | Monitored by techniques like TLC, GC, or LC-MS. |
Table 2: Common Solvent and Base Combinations
| Solvent | Common Bases | Considerations |
| Toluene | NaOtBu, LHMDS | Good general-purpose solvent.[3][5] |
| Dioxane | NaOtBu, Cs₂CO₃, K₃PO₄ | Ethereal solvent, good for a range of substrates.[3][5] |
| THF | NaOtBu, LHMDS | Lower boiling point, suitable for more reactive substrates.[3] |
| t-Butanol | K₃PO₄ | Can be beneficial for certain substrate combinations.[3] |
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents), followed by the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution).
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
General Experimental Workflow
Caption: A general workflow for performing a Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
common side reactions with DI-Tert-butylcyclohexylphosphine and how to avoid them
Welcome to the technical support center for DI-Tert-butylcyclohexylphosphine [(t-Bu)₂PCy]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound?
A1: The most prevalent side reaction is the oxidation of the phosphine to this compound oxide.[1][2][3] As an electron-rich alkylphosphine, (t-Bu)₂PCy is highly susceptible to oxidation by atmospheric oxygen. This oxidation is a primary cause of catalyst deactivation and can lead to lower reaction yields or complete reaction failure.[1]
Q2: How does the oxidation of this compound affect my reaction?
A2: The formation of the phosphine oxide has significant consequences for your catalytic reaction. The electronic and steric properties of the phosphine oxide are vastly different from the parent phosphine.[1] This change renders the ligand ineffective at stabilizing the active metal catalyst (e.g., palladium), leading to catalyst decomposition and a loss of catalytic activity.[1] While the precise quantitative impact on yield can vary depending on the specific reaction, the presence of phosphine oxide is consistently linked to reduced product formation.
Q3: Are there other, less common, side reactions to be aware of?
A3: While oxidation is the primary concern, other potential side reactions, though less common for bulky alkylphosphines under standard cross-coupling conditions, can include:
-
P-C Bond Cleavage: This can occur at elevated temperatures where the metal catalyst inserts into a phosphorus-carbon bond.[2][4]
-
Phosphonium Salt Formation: In the presence of alkyl or aryl halides, particularly in polar solvents, the phosphine can act as a nucleophile to form a quaternary phosphonium salt, thereby consuming the active ligand.[2]
Q4: How can I detect the formation of this compound oxide in my reaction mixture?
A4: The most effective method for detecting the presence of the phosphine oxide is through ³¹P NMR spectroscopy. The phosphorus signal for the phosphine oxide will appear at a distinct chemical shift compared to the parent phosphine, providing a clear indication of its formation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to the use of this compound in your experiments.
Issue 1: Low or No Reaction Yield
Potential Cause: Oxidation of the this compound ligand.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure that your reaction was set up and maintained under a strictly inert atmosphere (argon or nitrogen). This can be achieved using a glovebox or a Schlenk line.
-
Solvent Degassing: Confirm that all solvents were rigorously degassed prior to use to remove dissolved oxygen.
-
Reagent Purity: Ensure that all starting materials and reagents are free from peroxides or other oxidizing impurities.
-
Ligand Handling: Handle solid this compound in a glovebox. If using a solution, ensure it was prepared with degassed solvent and stored under an inert atmosphere.
Issue 2: Inconsistent Reaction Results
Potential Cause: Variable levels of ligand oxidation between experiments.
Troubleshooting Steps:
-
Standardize Procedures: Implement a standardized and rigorous protocol for setting up reactions under an inert atmosphere.
-
Freshly Prepare Solutions: Prepare solutions of this compound fresh for each experiment whenever possible. If storing solutions, ensure they are in a well-sealed container under an inert atmosphere and refrigerated.
-
Monitor Ligand Quality: Periodically check the purity of your this compound stock by ³¹P NMR to ensure it has not degraded over time.
Quantitative Data Summary
While specific quantitative data directly linking the percentage of this compound oxidation to yield loss is not extensively published, the qualitative impact is well-established. The following table illustrates the general effect of phosphine oxidation on catalytic reactions.
| Parameter | This compound | This compound Oxide | Impact on Reaction |
| Role in Catalysis | Effective Ligand | Ineffective Ligand | Loss of Catalytic Activity |
| Coordination to Metal | Strong σ-donor, stabilizes active catalyst | Poor coordinator | Catalyst decomposition |
| Expected Reaction Yield | High | Low to None | Significant decrease in product formation |
Experimental Protocols
Protocol 1: Setting up a Suzuki-Miyaura Coupling Reaction using a Schlenk Line
This protocol outlines the steps for setting up a reaction under an inert atmosphere to minimize ligand oxidation.
Materials:
-
Schlenk flask appropriately sized for the reaction volume
-
Magnetic stir bar
-
Rubber septa
-
Argon or nitrogen gas line with a bubbler
-
Vacuum line
-
Syringes and needles
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
This compound
-
Aryl halide
-
Boronic acid derivative
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Drying Glassware: Ensure the Schlenk flask and stir bar are oven-dried and cooled under a stream of inert gas.
-
Inerting the Flask: Assemble the flask with the stir bar and septum. Connect it to the Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas.
-
Adding Solids: Under a positive pressure of inert gas, quickly add the palladium precursor, this compound, aryl halide, boronic acid, and base to the flask.
-
Adding Solvent: Add the degassed solvent via a syringe.
-
Degassing the Reaction Mixture: Further degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.
-
Running the Reaction: Heat the reaction to the desired temperature and monitor its progress.
Protocol 2: Degassing Solvents by the Freeze-Pump-Thaw Method
This is a highly effective method for removing dissolved oxygen from solvents.
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
Liquid nitrogen
-
High-vacuum line
Procedure:
-
Freezing: Place the solvent in the Schlenk flask (no more than half full) and immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in to prevent the flask from breaking.
-
Pumping: Once the solvent is completely frozen, open the stopcock to the high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely observe bubbles of gas being released from the solvent.
-
Repeating: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
Storing: After the final cycle, backfill the flask with an inert gas.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for reactions using this compound.
References
Technical Support Center: Di-tert-butylcyclohexylphosphine (cataCXium® A) Catalyzed Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of Di-tert-butylcyclohexylphosphine and its derivatives in palladium-catalyzed cross-coupling reactions. Special focus is given to the critical effects of base and solvent selection on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in palladium-catalyzed reactions?
A1: this compound is a bulky and electron-rich monodentate phosphine ligand. Its steric bulk promotes the formation of monoligated palladium(0) species (L-Pd(0)), which are highly reactive and facilitate the crucial oxidative addition step in cross-coupling reactions.[1] The electron-donating nature of the ligand enhances the rate of both oxidative addition and the final reductive elimination step.[1]
Q2: What is the general function of the base in these catalytic cycles?
A2: The base plays several critical roles in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine nucleophile upon coordination to the palladium center, forming the palladium-amido complex necessary for reductive elimination. It also acts as a scavenger for the acid generated during the reaction.[2][3] The choice of base can significantly impact the reaction rate and substrate scope.[4][5]
Q3: How does solvent choice influence the reaction?
A3: The solvent is a critical parameter that is often underestimated.[6] It affects the solubility of the reagents, base, and catalyst complexes.[7] The solvent's polarity and coordinating ability can influence the stability of catalytic intermediates and the overall rate of the reaction. For example, some coupling reactions show improved performance in alcoholic solvents or with the addition of water.[1][8] High-impact solvents like 1,4-dioxane should be avoided when possible in favor of greener alternatives.[9]
Troubleshooting Guide
Q4: My reaction yield is low or the reaction has stalled. What are the first parameters to investigate related to the base and solvent?
A4: When encountering low yields, a systematic approach to troubleshooting is recommended.
-
Base Strength and Solubility : The base must be strong enough to deprotonate the nucleophile but not so strong that it causes substrate degradation. The solubility of the base is also crucial; for heterogeneous inorganic bases, particle size and agitation rate can severely impact the reaction by affecting the solid-liquid boundary where deprotonation occurs.[10] Grinding the base or adding Celite can sometimes prevent clumping and improve results.[10]
-
Solvent Choice : A common issue is poor solubility of the catalyst or reagents. Ensure your chosen solvent provides good solubility at the reaction temperature. If the reaction is sluggish, switching to a more polar solvent like t-BuOH or using a mixture of solvents (e.g., toluene/water) can sometimes accelerate the reaction.[7][8]
-
Catalyst Inhibition : In some cases, reaction components can inhibit the catalyst. For instance, in Buchwald-Hartwig reactions, iodide formed from aryl iodide substrates can sometimes precipitate the palladium complex, taking it out of the catalytic cycle.[10]
Q5: My substrate contains base-sensitive functional groups (e.g., esters, ketones). What base should I use?
A5: Strong bases like sodium tert-butoxide (NaOtBu), while common, can be incompatible with sensitive functional groups.[3] In such cases, switching to weaker inorganic bases is recommended.
-
Recommended Bases : Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives for base-sensitive substrates.[3] These bases are less nucleophilic and have lower basicity, which helps preserve sensitive functionalities.
-
Reaction Temperature : Be aware that using a weaker base may require higher reaction temperatures to achieve a comparable reaction rate.[3]
Q6: I am observing significant side product formation. How can base and solvent selection mitigate this?
A6: Side product formation can often be traced back to the reaction conditions.
-
Hydrolysis : If you are using an aqueous base mixture, sensitive functional groups (like nitriles or esters) on your substrate may undergo hydrolysis. Minimizing the water content or switching to an organic base like DBU may help.
-
Homocoupling : The formation of biaryl byproducts can sometimes occur. The choice of ligand, base, and solvent all play a role. Screening different conditions, including less polar solvents like toluene or dioxane, may reduce this side reaction.
-
Ligand Effects : While not a base or solvent, ensure you are using the correct palladium-to-ligand ratio. An inappropriate ratio can lead to undesired side reactions.
Data Presentation: Effect of Base and Solvent
The selection of base and solvent is highly dependent on the specific coupling partners and reaction type (e.g., Suzuki, Buchwald-Hartwig). The tables below summarize general trends.
Table 1: General Guide to Base Selection in Cross-Coupling Reactions
| Base | pKa (of Conjugate Acid) | Type | Common Solvents | Use Case & Considerations |
| NaOtBu | ~19 | Strong, Alkoxide | Toluene, Dioxane, THF | Very common for Buchwald-Hartwig amination. Can cause decomposition of base-sensitive substrates.[3] |
| K₃PO₄ | ~12.3 | Weaker, Inorganic | Toluene, Dioxane, DMF | Good choice for Suzuki couplings and for substrates with base-sensitive groups.[3][8] Often used with water as a co-solvent. |
| Cs₂CO₃ | ~10.3 | Weaker, Inorganic | Dioxane, DMF, Toluene | Good solubility in organic solvents.[10] Effective for sensitive substrates, may require higher temperatures.[3] |
| DBU | ~13.5 | Organic, Amidine | Toluene, THF | Soluble organic base, useful for creating homogeneous reaction mixtures. Can sometimes inhibit the reaction.[4][5] |
| LHMDS | ~26 | Strong, Amide | Toluene, THF | Very strong, non-nucleophilic base. Used when weaker bases are ineffective. |
Table 2: General Guide to Solvent Selection in Cross-Coupling Reactions
| Solvent | Properties | Use Case & Considerations |
| Toluene | Nonpolar, Aprotic, High Boiling Point | Excellent general-purpose solvent for many cross-coupling reactions due to its ability to dissolve organic substrates and its high boiling point.[8] |
| 1,4-Dioxane | Polar, Aprotic | Widely used, good solvating properties for both organic and some inorganic salts. However, it is considered a high-impact solvent and should be avoided if possible.[9] |
| THF | Polar, Aprotic, Lower Boiling Point | Useful for reactions that require milder heating. |
| n-Butanol or t-Butanol | Polar, Protic | The use of alcoholic solvents can be beneficial, particularly in Suzuki couplings, leading to more efficient reactions.[1] |
| Water (as co-solvent) | Highly Polar, Protic | Often used with inorganic bases (e.g., K₃PO₄) in Suzuki reactions. Can dramatically increase reaction rates.[8] Not suitable for water-sensitive substrates. |
Experimental Protocols
Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the oven-dried reaction vessel, add the aryl bromide, palladium(II) acetate, and this compound.
-
Seal the vessel with a septum and purge with an inert atmosphere for 10-15 minutes.
-
Under a positive pressure of inert gas, add the anhydrous toluene via syringe.
-
Stir the mixture for 5 minutes at room temperature.
-
In a separate vial, dissolve the amine and sodium tert-butoxide in a small amount of toluene if needed, or add them directly as solids if they are stable. Caution: NaOtBu is highly basic and hygroscopic; handle under an inert atmosphere.
-
Add the amine and base to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: A troubleshooting workflow for diagnosing low yield in cross-coupling reactions.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
managing air and moisture sensitivity of DI-Tert-butylcyclohexylphosphine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of Di-tert-butylcyclohexylphosphine.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to air and moisture?
A1: this compound is highly sensitive to atmospheric oxygen and moisture.[1][2] Phosphines, in general, are prone to oxidation, and the electron-rich nature of this specific ligand makes it particularly susceptible to degradation upon exposure to air, leading to the formation of the corresponding phosphine oxide. This oxidation can significantly impact its effectiveness in catalytic reactions.[3] Therefore, it must be handled under an inert atmosphere at all times.[2][4]
Q2: What are the visible signs of decomposition for this compound?
A2: As a colorless liquid or low-melting solid, the primary sign of decomposition is a change in its physical appearance.[5] Oxidation may lead to the formation of a white solid, the phosphine oxide. If you observe any solid formation in the liquid or discoloration, the reagent has likely been compromised.
Q3: How should I properly store this compound?
A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[3][6][7] The most reliable method is to store it inside a glovebox.[2][3][8] If a glovebox is not available, the original container, which is typically a Sure/Seal™ bottle, should be stored in a desiccator with an inert gas headspace.
Q4: Can I handle this compound on the benchtop?
A4: No. Due to its high sensitivity to air and moisture, all manipulations involving this compound must be performed using either a glovebox or Schlenk line techniques to maintain an inert atmosphere.[1][2][9][10]
Q5: My reaction is not proceeding as expected. Could it be due to the phosphine ligand?
A5: Yes, inactive or decomposed phosphine ligand is a common reason for reaction failure. If the ligand has been improperly handled or stored, it may have oxidized, rendering it ineffective. The formation of palladium black in cross-coupling reactions can be an indicator of ligand decomposition.[3]
Troubleshooting Guides
Issue 1: Reaction Failure or Low Yield
Symptoms:
-
The reaction does not proceed to completion.
-
The desired product is obtained in a significantly lower yield than expected.
-
Formation of palladium black is observed in palladium-catalyzed reactions.[3]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Explanation |
| Degraded Phosphine Ligand | 1. Verify Handling Technique: Ensure that all transfers of the phosphine were conducted under a strictly inert atmosphere (glovebox or Schlenk line).[2][9] 2. Check Storage Conditions: Confirm that the ligand was stored properly in a cool, dark place under an inert atmosphere.[3] 3. Use a Fresh Batch: If there is any doubt about the quality of the ligand, it is best to use a fresh, unopened bottle. | Exposure to even small amounts of air or moisture can lead to oxidation of the phosphine, rendering it inactive as a ligand. This is a common cause of catalyst deactivation.[3] |
| Contaminated Solvents or Reagents | 1. Solvent Purity: Ensure that all solvents used were anhydrous and thoroughly degassed prior to use.[8] 2. Reagent Purity: Verify the purity of other reagents, as impurities can sometimes inhibit the catalyst.[3] | Residual water or dissolved oxygen in the solvent can rapidly degrade the phosphine ligand and the active catalyst. |
| Improper Reaction Setup | 1. Inert Atmosphere: Double-check that the reaction vessel was properly purged with an inert gas and that a positive pressure of inert gas was maintained throughout the reaction.[1][10] 2. Glassware: Ensure all glassware was rigorously dried in an oven before use.[11] | Leaks in the reaction setup can introduce air and moisture, leading to the decomposition of the air-sensitive components. Adsorbed moisture on the surface of glassware is a common source of water.[11] |
Issue 2: Inconsistent Reaction Results
Symptoms:
-
Reaction yields vary significantly between batches, even when following the same procedure.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Explanation |
| Variable Ligand Quality | 1. Standardize Handling: Implement a strict, standardized protocol for handling and dispensing the phosphine ligand. 2. Aliquot Stock Solutions: If using a solution of the phosphine, prepare and store aliquots under an inert atmosphere to avoid repeated introduction of potential contaminants into the main stock. | Inconsistent handling practices can lead to varying degrees of ligand degradation between experiments, resulting in unpredictable outcomes. |
| Atmospheric Leaks | 1. System Check: Before each reaction, thoroughly check the integrity of your Schlenk line or glovebox seals and connections. 2. Septa Quality: Use fresh, high-quality septa for reagent transfers and replace them if they have been punctured multiple times. | Small, undetected leaks can introduce variable amounts of air and moisture, leading to inconsistent results. Old or low-quality septa are a common source of leaks. |
Experimental Protocols
Protocol 1: Handling Solid this compound in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).[2][12] Bring all necessary glassware (e.g., vials, spatulas, Schlenk flask) and solvents into the glovebox antechamber and cycle at least three times to remove air.[3]
-
Weighing: Inside the glovebox, carefully weigh the desired amount of this compound into a tared vial.
-
Transfer: Transfer the weighed solid into the reaction flask (a Schlenk flask is recommended).
-
Sealing: Seal the Schlenk flask with a greased ground glass stopper or a septum before removing it from the glovebox.
Protocol 2: Transferring a Solution of this compound via Cannula on a Schlenk Line
-
Glassware Preparation: Oven-dry all glassware (Schlenk flasks, needles, cannula) and cool under vacuum on the Schlenk line. Perform at least three evacuate-refill cycles with a dry, inert gas (argon or nitrogen).[9][10]
-
Solvent Degassing: Use a thoroughly degassed solvent. The freeze-pump-thaw method is the most effective for removing dissolved gases.[4][11]
-
Solution Preparation: In a Schlenk flask under a positive pressure of inert gas, dissolve the phosphine in the degassed solvent.
-
Cannula Transfer:
-
Ensure both the flask containing the phosphine solution (donor flask) and the reaction flask (receiving flask) are under a positive pressure of inert gas, vented through a bubbler.
-
Insert one end of a double-tipped cannula needle through the septum of the donor flask, ensuring the tip is below the liquid level.
-
Insert the other end of the cannula through the septum of the receiving flask.
-
To initiate transfer, slightly increase the inert gas pressure in the donor flask or briefly and carefully reduce the pressure in the receiving flask by connecting it to the vacuum line for a moment.
-
Once the desired volume is transferred, remove the cannula from the receiving flask first, then from the donor flask, to maintain the inert atmosphere in both.
-
Visualizations
Caption: Workflow for handling solid this compound in a glovebox.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ucd.ie [ucd.ie]
Technical Support Center: Purification Strategies for Products from Reactions with DI-Tert-butylcyclohexylphosphine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for purifying reaction products involving the bulky, electron-rich ligand, di-tert-butylcyclohexylphosphine. The primary challenge in these reactions is typically the removal of the corresponding phosphine oxide byproduct, this compound oxide. The strategies outlined below are based on established methods for phosphine oxide removal and can be adapted to your specific product's properties.
Frequently Asked Questions (FAQs)
Q1: What is the main impurity I need to remove after a reaction using this compound?
A1: The primary byproduct is this compound oxide, formed from the oxidation of the parent phosphine ligand during the reaction. This byproduct can often have a polarity similar to the desired product, making separation by standard chromatography challenging.
Q2: Why is this compound oxide difficult to remove?
A2: Like other phosphine oxides, such as triphenylphosphine oxide (TPPO), it can be highly polar and crystalline, yet soluble in many common organic solvents. Its polarity can cause it to co-elute with moderately polar products during column chromatography.
Q3: What are the primary strategies for removing phosphine oxide byproducts?
A3: The main strategies fall into three categories:
-
Precipitation/Complexation: Converting the phosphine oxide into an insoluble salt or complex that can be removed by simple filtration.[1][2][3]
-
Chromatography: Optimizing chromatographic conditions or using specialized techniques to improve separation.[4][5]
-
Crystallization: Exploiting differences in solubility between the desired product and the phosphine oxide.[4][6][7]
Q4: How do I deal with unreacted this compound ligand in my crude product?
A4: Unreacted phosphine ligand can complicate purification. A common strategy is to intentionally oxidize the remaining phosphine to its oxide, which can then be removed using the methods described in this guide.[8] This can be achieved by bubbling air through the reaction mixture or by performing a dilute hydrogen peroxide wash during the aqueous work-up.[8] Alternatively, scavenging reagents like Copper(I) Chloride (CuCl) can be used to form insoluble complexes with the phosphine ligand, allowing for its removal by filtration.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Phosphine oxide co-elutes with the product during silica gel chromatography. | The product and the phosphine oxide have similar polarities and Rf values. | 1. Switch to a different stationary phase: Consider using neutral alumina or reverse-phase (C18) chromatography.[9] 2. Employ precipitation: Convert the phosphine oxide to an insoluble complex with a metal salt (e.g., ZnCl₂, CaBr₂) and filter it off before chromatography.[2][3] 3. Optimize eluent: If using silica, try a less polar solvent system to increase separation. Sometimes adding a small amount of a specific solvent can drastically change selectivity. |
| Low yield after purification. | 1. Product co-precipitated with the phosphine oxide complex. 2. Product degradation on silica gel. 3. Loss of product during transfers or extractions. | 1. Check the solubility of your product: Ensure the solvent used for precipitation does not also cause your product to crash out. 2. Neutralize the silica gel: Add 0.1-1% triethylamine to your eluent to neutralize acidic sites on the silica gel, which can decompose sensitive products.[10] 3. Minimize work-up steps: Plan your purification strategy to reduce the number of transfers. Back-extract aqueous layers to recover any dissolved product.[11] |
| Emulsion forms during aqueous extraction. | Formation of phosphonium salts or other amphiphilic species that stabilize the interface between the organic and aqueous layers. | 1. Add Brine: Wash the mixture with a saturated aqueous solution of NaCl to increase the ionic strength of the aqueous phase, which helps break emulsions.[8] 2. Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® to physically disrupt the emulsion.[8] |
| Unreacted phosphine ligand is present in the final product. | 1. Excess phosphine ligand was used. 2. The reaction did not go to completion. | 1. Oxidize and Remove: Convert the residual phosphine to its oxide with a dilute H₂O₂ wash or by bubbling air through the solution, then use a standard phosphine oxide removal technique.[8] 2. Scavenge with CuCl: Add solid Copper(I) Chloride to the crude mixture in a solvent like THF or CH₂Cl₂. The resulting insoluble phosphine-copper complex can be removed by filtration.[8] |
Purification Strategy Decision Workflow
The following diagram provides a logical workflow to help you select the most appropriate purification strategy.
Caption: Decision tree for selecting a purification strategy.
Quantitative Data Summary
The efficiency of phosphine oxide removal via precipitation with metal salts is highly dependent on the solvent used. While the data below was generated for triphenylphosphine oxide (TPPO), the trends are highly relevant for other bulky phosphine oxides.
Table 1: Efficiency of TPPO Removal via Precipitation with MgCl₂ [3]
| Entry | Solvent | TPPO Removal Efficiency (%) |
| 1 | Toluene | ≥95 |
| 2 | Ethyl Acetate (EtOAc) | ≥95 |
| 3 | Acetonitrile (MeCN) | 82-90 |
| 4 | Methyl tert-butyl ether (MTBE) | 82-90 |
Table 2: Efficiency of TPPO Removal via Precipitation with CaBr₂ [1][3]
| Solvent | TPPO Removal Efficiency (%) |
| Tetrahydrofuran (THF) | 95-98 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 99 |
| Methyl tert-butyl ether (MTBE) | 99 |
Key Experimental Protocols
Protocol 1: Removal of Phosphine Oxide using Zinc Chloride (ZnCl₂)
This method is effective for precipitating phosphine oxides from polar solvents like ethanol.[2][12]
-
Solvent Exchange: After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent. Redissolve the residue in ethanol.
-
Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution (typically 2 equivalents relative to the initial amount of phosphine) to the ethanolic solution of your crude product at room temperature.[2][8]
-
Stirring and Filtration: Stir the mixture. A white precipitate of the ZnCl₂(Phosphine Oxide)₂ complex should form. Scrape the sides of the flask to induce full precipitation.[2] Collect the precipitate by vacuum filtration.
-
Work-up: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified if necessary. If excess zinc salts are present, they can often be removed by slurrying the residue in a solvent like acetone where the product is soluble but the salt is not.[2]
Protocol 2: Scavenging Unreacted Phosphine Ligands with CuCl
This protocol is useful for removing unreacted phosphine ligands before final purification.[8]
-
Dissolution: Dissolve the crude product in a suitable solvent such as dichloromethane (CH₂Cl₂) or THF.
-
Addition of CuCl: Add solid CuCl (typically 0.5-1 equivalent per phosphine) to the solution at room temperature.[8]
-
Stirring and Precipitation: Stir the mixture for approximately 15-30 minutes. A precipitate of the CuCl-phosphine complex should form.[8]
-
Filtration: Remove the precipitate by filtration through a pad of Celite®. The filtrate contains the crude product, now depleted of the phosphine ligand.
-
Further Purification: The filtrate can then be concentrated and subjected to further purification as needed (e.g., column chromatography).[8]
Workflow for Metal Salt Precipitation
Caption: General workflow for phosphine oxide removal via precipitation.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Workup [chem.rochester.edu]
- 5. moravek.com [moravek.com]
- 6. researchgate.net [researchgate.net]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cross-Coupling Reactions Using Bulky Phosphine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions that utilize bulky phosphine ligands.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction shows low or no conversion. What are the first things I should check?
A1: When faced with low or no product formation, a systematic check of the reaction components and conditions is crucial. Start by verifying the integrity of your catalyst and ligand; phosphine ligands, especially electron-rich ones, are susceptible to oxidation.[1] Ensure that your solvents are anhydrous and have been properly degassed, as oxygen can deactivate the palladium catalyst.[1] Finally, confirm that you are maintaining a strictly inert atmosphere throughout the reaction setup and execution.[1]
Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The appearance of a black precipitate is a common sign of catalyst decomposition into inactive palladium black.[2] This is often a primary cause of low conversion. Several factors can lead to this issue:
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxidation. It is critical to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
High Reaction Temperature: Excessive heat can promote catalyst agglomeration and precipitation. Consider lowering the reaction temperature.[2]
-
Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of the phosphine ligand can leave the palladium center exposed and prone to decomposition. A general starting point is a 1:1 to 2:1 ligand-to-palladium ratio for monodentate phosphine ligands.[1][2]
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) species. The phosphine ligand itself can act as a reductant.[2]
Q3: My Suzuki-Miyaura reaction is plagued by side products like protodeboronation and homocoupling. How can I minimize these?
A3: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions in Suzuki-Miyaura coupling.
-
To Minimize Protodeboronation: This side reaction is often promoted by the base. Using milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be beneficial. Additionally, using more stable boronic acid derivatives like pinacol esters can help by slowly releasing the boronic acid into the reaction mixture.[1] Paradoxically, while bulky phosphine ligands are often used to facilitate difficult couplings, they can sometimes accelerate protodeboronation. Careful ligand selection is therefore crucial.
-
To Minimize Homocoupling (Glaser Coupling): The primary cause of homocoupling is often the presence of oxygen. Rigorous degassing of your solvent and maintaining an inert atmosphere are critical.[2] In Sonogashira reactions where copper is used as a co-catalyst, switching to a copper-free protocol is the most effective way to eliminate this side reaction.
Q4: How do I choose the right bulky phosphine ligand for my specific cross-coupling reaction?
A4: The choice of a bulky phosphine ligand is critical and depends on the specific transformation. The steric and electronic properties of the ligand play a key role in the efficiency of the catalytic cycle.[3]
-
Steric Bulk: Bulky ligands promote the formation of monoligated palladium species, which are often the most active in the catalytic cycle. They can also prevent catalyst deactivation.[4]
-
Electronic Properties: Electron-rich phosphines can increase the rate of oxidative addition, which is often the rate-limiting step, especially with challenging substrates like aryl chlorides.[4]
A screening of different ligands is often the most effective approach to identify the optimal one for a new reaction.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling reaction, follow this troubleshooting workflow:
Issue 2: Catalyst Deactivation (Palladium Black Formation)
The formation of palladium black indicates catalyst death. Here is a logical approach to address this issue:
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling of Aryl Chlorides
The choice of base is critical for the success of Suzuki-Miyaura reactions, especially with challenging substrates like aryl chlorides. The following table summarizes the performance of common bases.
| Base | Typical Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, aryl chlorides | 85-98% | A cost-effective and widely used base for a broad range of substrates.[5] |
| K₂CO₃ | Aryl bromides, aryl chlorides, heteroaryl halides | 80-95% | Another common and effective carbonate base.[5] |
| Cs₂CO₃ | Aryl bromides, aryl chlorides, sterically hindered substrates | 90-99% | Often provides superior results, particularly for challenging substrates.[5] |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, effective for coupling nitrogen-rich heterocycles.[5] |
| NaOH/KOH | Aryl bromides | 70-90% | Strong bases that can sometimes lead to side reactions.[5] |
Table 2: Typical Reaction Parameters for Cross-Coupling Reactions
This table provides a starting point for key reaction parameters when using bulky phosphine ligands. Optimization is often necessary for specific substrates.
| Parameter | Typical Range | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts | Precatalysts are often preferred for their stability and ease of activation.[3] |
| Catalyst Loading | 0.5 - 5 mol% | Can often be decreased upon scaling up the reaction. |
| Ligand:Palladium Ratio | 1:1 to 4:1 (for monodentate ligands) | An excess of ligand can improve catalyst stability.[1] |
| Solvent | Toluene, Dioxane, THF, DMF, NMP | Must be anhydrous and degassed.[1][2] |
| Temperature | Room Temperature to 120 °C | Higher temperatures can sometimes lead to catalyst decomposition.[2][6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu, LHMDS | The choice of base is highly dependent on the specific reaction and substrate functional group tolerance.[7] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Inert Atmosphere
Maintaining an oxygen- and moisture-free environment is critical for the success of most cross-coupling reactions.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Rubber septum
-
Inert gas (Argon or Nitrogen) source with a bubbler
-
Vacuum pump
-
Schlenk line
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (typically >120 °C) for several hours and cooled in a desiccator.[1]
-
Assembly: Assemble the reaction glassware (e.g., flask with a stir bar and condenser) while hot and immediately seal with a rubber septum.
-
Evacuate and Backfill Cycle:
-
Connect the flask to the Schlenk line.
-
Carefully open the flask to the vacuum to remove the air. Be cautious not to pull any solid reagents into the line.[8]
-
Close the vacuum and slowly backfill the flask with the inert gas.[8]
-
Repeat this evacuate-and-backfill cycle three times to ensure a completely inert atmosphere.
-
-
Maintaining Positive Pressure: Keep the flask under a slight positive pressure of the inert gas throughout the reaction by connecting it to the inert gas line with a bubbler.
Protocol 2: General Procedure for Phosphine Ligand Screening in a Suzuki-Miyaura Coupling
This protocol outlines a high-throughput method for screening various phosphine ligands to identify the optimal one for a specific Suzuki-Miyaura reaction.
Materials:
-
Aryl halide
-
Boronic acid or ester
-
Palladium precursor (e.g., Pd(OAc)₂)
-
A panel of bulky phosphine ligands
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Reaction block with multiple wells or individual reaction vials
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the palladium precursor in the chosen solvent.
-
Prepare separate stock solutions of the aryl halide and the boronic acid.
-
Prepare a slurry of the base in the solvent.
-
-
Ligand Dosing: In an inert atmosphere, dispense each phosphine ligand into a separate reaction well or vial. A typical ligand-to-palladium ratio to start with is 1.2:1.[4]
-
Reagent Addition:
-
To each well/vial, add the palladium precursor stock solution.
-
Add the aryl halide and boronic acid stock solutions.
-
Initiate the reactions by adding the base slurry.
-
-
Reaction Execution:
-
Seal the reaction block or vials.
-
Heat the reaction setup to the desired temperature (e.g., 80-100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).[1]
-
-
Analysis:
-
After cooling to room temperature, quench the reactions and add an internal standard.
-
Analyze the reaction mixtures by GC, LC-MS, or NMR to determine the yield of the desired product.
-
Compare the performance of each ligand to identify the most effective one.[4]
-
References
- 1. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Technical Support Center: Impact of Ligand-to-Metal Ratio on Catalytic Activity
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals investigating the impact of the ligand-to-metal (L/M) ratio on catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the ligand-to-metal (L/M) ratio in catalysis?
The L/M ratio is a critical parameter that dictates the structure and electronic properties of a metal complex, which in turn governs its catalytic performance.[1] Ligands modulate the metal center's steric and electronic environment, influencing substrate binding, activation, and product release.[2][3] The ratio determines the number of ligands coordinated to the metal center, affecting the formation of the active catalytic species and preventing the formation of inactive or less-active complexes.
Q2: What are the consequences of a high ligand-to-metal ratio?
An excessively high L/M ratio can lead to the formation of coordinatively saturated or higher-order metal complexes (e.g., ML3, ML4) that may be less active or completely inactive. This can decrease the overall reaction rate by reducing the concentration of the desired catalytic species. However, in some cases, a higher ligand concentration can enhance catalyst stability.[4]
Q3: What happens if the ligand-to-metal ratio is too low?
A low L/M ratio may result in an insufficient concentration of the desired ligated metal complex, leading to lower reactivity or selectivity. It can also lead to the presence of unligated or partially ligated metal species, which might catalyze undesirable side reactions or decompose, reducing catalyst stability and overall efficiency. In some systems, low-coordinate complexes can be highly reactive.[5]
Q4: How does the L/M ratio influence reaction selectivity (e.g., enantioselectivity, regioselectivity)?
The number of ligands in the metal's coordination sphere directly impacts the three-dimensional environment around the active site. This steric and electronic arrangement is crucial for controlling how substrates approach and bind to the catalyst.[4] An optimal L/M ratio is often necessary to create the specific chiral or geometric environment required for high selectivity. Varying the ratio can lead to dramatic changes in enantiomeric excess (ee) or regioselectivity.[6]
Q5: Can the optimal L/M ratio be generalized for a specific class of reaction?
No, the optimal L/M ratio is highly dependent on the specific metal, ligand, substrate, and reaction conditions (solvent, temperature, pressure).[3] While starting points can be inferred from the literature for similar systems, the ideal ratio must be determined empirically for each new catalytic system through systematic screening and optimization.[7]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
-
Question: My reaction shows very low conversion. Could the L/M ratio be the cause?
-
Answer: Yes, an inappropriate L/M ratio is a common cause of low activity.
-
Ratio Too High: You may be forming a stable, saturated, and catalytically inactive "off-cycle" species. Try decreasing the L/M ratio incrementally (e.g., from 3:1 to 2:1, then to 1.1:1).
-
Ratio Too Low: The active catalyst may not be forming in sufficient concentration, or the catalyst may be unstable under the reaction conditions. Increase the L/M ratio. An excess of ligand is sometimes required to drive the equilibrium towards the active species.[6]
-
Recommendation: Perform a screening experiment with a range of L/M ratios (e.g., 0.5:1, 1.1:1, 2.2:1, 3.3:1) to identify the optimal range.
-
Issue 2: Poor or Unexpected Selectivity
-
Question: My reaction is active, but the enantiomeric (or regio-) selectivity is poor. How can the L/M ratio help?
-
Answer: Selectivity is highly sensitive to the catalyst's structure, which is dictated by the L/M ratio.
-
Multiple Catalytic Species: A non-optimal ratio can lead to a mixture of different metal-ligand complexes in solution, each with its own activity and selectivity profile. This results in a lower overall selectivity.
-
Insufficient Ligand: For asymmetric catalysis, a 1:1 or 2:1 ligand-to-metal ratio is often required to create the necessary chiral environment. A substoichiometric amount of ligand will result in an achiral or less selective background reaction.
-
Recommendation: Carefully screen L/M ratios around the presumed active species. For example, if a bis-ligated species (ML2) is thought to be active, screen ratios from 1.5:1 to 3:1. A slight excess of ligand can sometimes suppress side reactions and improve selectivity.[6]
-
Issue 3: Catalyst Deactivation or Instability
-
Question: My catalyst appears to die over the course of the reaction. Can the L/M ratio affect its stability?
-
Answer: Yes, the L/M ratio plays a crucial role in catalyst stability.
-
Ligand Dissociation: If the L/M ratio is too low, ligand dissociation can expose the metal center, leading to aggregation, precipitation (formation of metal nanoparticles), or decomposition.
-
Protective Effect: An excess of free ligand in the solution can sometimes protect the catalyst from decomposition pathways by shifting the equilibrium away from dissociation. However, this can come at the expense of activity if the excess ligand coordinates too strongly.[4]
-
Recommendation: If catalyst instability is suspected, try increasing the L/M ratio. Monitor the reaction mixture for signs of decomposition, such as a color change or the formation of a precipitate.
-
Data Presentation
Table 1: Effect of Ligand-to-Metal Ratio on Rh-Catalyzed Pauson-Khand Reaction.
This table summarizes experimental data showing how varying the (S)-MonoPhos (L2) to Rhodium (Rh) ratio impacts the reaction rate, yield, and enantiomeric excess (ee) for a specific Pauson-Khand reaction.
| Entry | Ligand (L/Rh Ratio) | Rate (s⁻¹) | Half-life (t₁/₂ h) | Yield (%) | ee (%) |
| 1 | (S)-L2 (0.5) | 3.03 × 10⁻⁵ | 6.4 | 59 | 79 (S) |
| 2 | (S)-L2 (1.1) | 1.10 × 10⁻⁴ | 1.6 | 61 | 82 (S) |
| 3 | (S)-L2 (2.2) | 1.15 × 10⁻⁴ | 1.7 | 60 | 83 (S) |
| 4 | (S)-L2 (3.3) | 6.32 × 10⁻⁶ | 30.5 | 90 | 79 (S) |
Conditions: Rh(cod)₂SbF₆ (0.1 equiv), phosphorus ligand, 10% CO/Ar in dichloroethane (0.05 M) at 80 °C.
Analysis: The data shows that the reaction rate is optimal at L/M ratios of 1.1:1 and 2.2:1. A substoichiometric ratio (0.5:1) results in a slower reaction. A large excess of ligand (3.3:1) significantly inhibits the reaction rate, likely due to the formation of less active RhL₃ complexes. Enantioselectivity peaks at a 2.2:1 ratio.
Experimental Protocols & Visualizations
Protocol 1: Screening for Optimal Ligand-to-Metal Ratio
This protocol outlines a general method for systematically determining the optimal L/M ratio for a given catalytic reaction.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the metal precursor at a known concentration (e.g., 0.01 M) in a suitable anhydrous solvent.
-
Prepare a stock solution of the ligand at a known concentration (e.g., 0.02 M) in the same solvent.
-
-
Reaction Setup:
-
In an array of reaction vials (e.g., in a glovebox or using Schlenk techniques), add the required volume of the metal precursor stock solution to each vial to achieve the desired final catalyst loading (e.g., 1 mol%).
-
To each vial, add a varying amount of the ligand stock solution to achieve the desired L/M ratios (e.g., 0.8:1, 1:1, 1.2:1, 1.5:1, 2:1, 3:1).
-
Allow the metal and ligand to pre-stir for a set amount of time (e.g., 15-60 minutes) at a specific temperature to allow for the formation of the active complex.
-
-
Initiation and Monitoring:
-
Add the substrate and any other reagents to each vial to initiate the reaction.
-
Maintain the reactions at the desired temperature and stir for a set period.
-
Take aliquots from each reaction vial at specific time points. Quench the aliquots and analyze them by a suitable method (e.g., GC, HPLC, ¹H NMR) to determine conversion and selectivity.
-
-
Data Analysis:
-
Plot the conversion and selectivity (e.g., yield, ee%) against the L/M ratio.
-
Identify the ratio that provides the best balance of activity and selectivity for your specific application.
-
Protocol 2: Spectroscopic Analysis of Metal-Ligand Species
This protocol is for identifying the nature of the catalytic species in solution at different L/M ratios, often using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation (NMR):
-
In an NMR tube inside a glovebox, prepare a solution of the metal precursor in a suitable deuterated solvent.
-
Acquire a baseline spectrum of the metal precursor if it is diamagnetic and NMR-active.
-
In separate NMR tubes, prepare samples with varying L/M ratios (e.g., 0.5:1, 1:1, 2:1, 3:1) by adding the ligand directly to the metal precursor solution. Use a phosphorus-containing ligand and ³¹P NMR for straightforward analysis.
-
Ensure the concentration is high enough for clear signal detection.
-
-
Data Acquisition:
-
Acquire spectra (e.g., ³¹P NMR, ¹H NMR) for each sample immediately after mixing and potentially after heating to the reaction temperature (if the instrument allows).
-
In ³¹P NMR, free ligand will have a characteristic chemical shift. Upon coordination to the metal, this peak will shift (often downfield) and may broaden.[8]
-
Different metal-ligand species (e.g., ML, ML₂, ML₃) will often give rise to distinct peaks in the ³¹P NMR spectrum.
-
-
Interpretation:
-
By comparing the spectra at different L/M ratios, you can observe the disappearance of the free ligand peak and the appearance of new peaks corresponding to coordinated species.
-
Integrate the peaks to determine the relative concentrations of the different species at each L/M ratio.
-
Correlate these spectroscopic findings with the activity data from Protocol 1 to hypothesize which species is the most active catalyst.
-
References
- 1. Quantifying ligand effects in high-oxidation-state metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand Effects in Homogeneous Au Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-coordinate first-row transition metal complexes in catalysis and small molecule activation - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT02402F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability of Di-tert-butylcyclohexylphosphine Palladium Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di-tert-butylcyclohexylphosphine palladium complexes, such as cataCXium® A and its analogues.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, with a focus on problems related to the thermal stability of the catalyst.
Issue 1: Rapid Formation of Palladium Black and Low Reaction Yield
The appearance of a black precipitate (palladium black) is a common indicator of catalyst decomposition, which often leads to a significant drop in reaction yield.[1]
-
Possible Cause 1: Presence of Oxygen
-
Explanation: The active Pd(0) species is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species, leading to aggregation and precipitation.[1] Rigorous exclusion of oxygen is critical for maintaining catalyst activity.
-
Solution:
-
Ensure all solvents are thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Purge the reaction vessel with an inert gas before adding the catalyst and maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
-
Possible Cause 2: High Reaction Temperature
-
Explanation: While heating is often necessary to drive catalytic reactions, excessively high temperatures can accelerate catalyst decomposition pathways.[1][2] An optimal temperature range is crucial for balancing reaction rate and catalyst stability.[2]
-
Solution:
-
Screen a range of temperatures to find the optimal balance for your specific reaction.
-
If high temperatures are unavoidable, consider using a more thermally stable precatalyst or a different ligand system.
-
-
-
Possible Cause 3: Impurities in Reagents or Solvents
-
Explanation: Impurities in starting materials, solvents, or bases can poison the catalyst and promote decomposition.
-
Solution:
-
Use high-purity, anhydrous solvents and reagents.
-
If necessary, purify starting materials before use.
-
-
Issue 2: Reaction Stalls Before Completion
A reaction that begins but does not proceed to full conversion can be a sign of catalyst deactivation during the course of the reaction.[1]
-
Possible Cause 1: Ligand Degradation
-
Explanation: At elevated temperatures, phosphine ligands can be susceptible to degradation, which alters the electronic and steric properties of the palladium center and leads to deactivation.[1]
-
Solution:
-
Optimize the reaction temperature to the lowest effective level.
-
Consider using a ligand with higher thermal stability if the reaction requires prolonged heating.
-
-
-
Possible Cause 2: Incorrect Ligand-to-Palladium Ratio
-
Explanation: An inappropriate ligand-to-palladium ratio can lead to the formation of under-ligated, unstable palladium species that are prone to decomposition.
-
Solution:
-
Ensure the correct stoichiometry of ligand to palladium precursor is used.
-
For in-situ catalyst generation, a slight excess of the phosphine ligand can sometimes improve stability.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of this compound palladium complexes?
A1: this compound palladium complexes, particularly in the form of Buchwald G3 precatalysts, are known to be relatively thermally stable. For example, a structurally similar and commonly used analogue, cataCXium® A Pd G3, which contains a di-adamantyl-n-butylphosphine ligand, has a reported decomposition temperature in the range of 196-241 °C.
Q2: How can I assess the thermal stability of my specific this compound palladium complex?
A2: The most common techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4] TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions.
Q3: Are there any special precautions for handling these complexes for thermal analysis?
A3: Yes, these complexes are often air- and moisture-sensitive. Therefore, sample preparation for TGA or DSC should ideally be performed in an inert atmosphere, such as inside a glovebox, to prevent premature degradation and ensure accurate results.
Q4: Can the choice of solvent affect the thermal stability of the catalyst in a reaction?
A4: While the intrinsic thermal stability is a property of the complex itself, the solvent can play a role in the overall reaction stability. Certain solvents may contain impurities or degrade at high temperatures to produce species that can react with and deactivate the catalyst. Using high-purity, anhydrous, and degassed solvents is crucial.
Q5: What are Buchwald G3 precatalysts, and are they more thermally stable?
A5: Buchwald G3 precatalysts are a class of air-, moisture-, and thermally-stable palladium complexes designed for easy activation to the active Pd(0) species.[5] They are generally more robust than catalysts generated in situ from simple palladium salts and phosphine ligands, making them a good choice for reactions requiring elevated temperatures.
Quantitative Data
The following table summarizes the thermal decomposition data for a representative bulky phosphine palladium G3 precatalyst, cataCXium® A Pd G3. This data can serve as a useful reference for estimating the thermal stability of structurally similar this compound palladium complexes.
| Compound | Ligand | Decomposition Temperature (°C) |
| cataCXium® A Pd G3 | Di(1-adamantyl)-n-butylphosphine | 196-241 |
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA) of an Air-Sensitive Palladium Complex
This protocol outlines the general steps for performing a TGA experiment on a this compound palladium complex, with special considerations for its air-sensitive nature.
-
Sample Preparation (in an inert atmosphere glovebox):
-
Accurately weigh 5-10 mg of the palladium complex into a TGA crucible (e.g., alumina or platinum).
-
Record the initial sample weight.
-
Seal the crucible in an airtight container for transfer to the TGA instrument if the instrument is not housed within the glovebox.
-
-
TGA Instrument Setup:
-
Set the purge gas to a high-purity inert gas, such as nitrogen or argon, with a typical flow rate of 20-50 mL/min.
-
Program the temperature profile. A typical method would be a linear ramp from room temperature to a temperature above the expected decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.
-
-
Running the Experiment:
-
If the TGA is outside the glovebox, quickly transfer the sealed crucible to the instrument and immediately start the inert gas purge to minimize air exposure.
-
Place the crucible onto the TGA balance.
-
Tare the balance and start the heating program.
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
The onset of weight loss indicates the beginning of thermal decomposition.
-
The temperature at which the rate of weight loss is maximal (from the derivative of the TGA curve, DTG) is often reported as the decomposition temperature.
-
Visualizations
Caption: Troubleshooting workflow for low yield in reactions using this compound palladium complexes.
Caption: Simplified thermal decomposition pathway of a palladium phosphine catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of palladium species after γ-irradiation of a TBP–alkane–Pd(NO3)2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands [mdpi.com]
- 4. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to DI-Tert-butylcyclohexylphosphine and Other Bulky Phosphine Ligands in Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a phosphine ligand is paramount in optimizing transition metal-catalyzed cross-coupling reactions. The ligand's steric and electronic properties are critical, directly influencing the catalyst's activity, stability, and selectivity, which in turn dictate reaction yields, turnover numbers, and substrate scope.[1] Bulky, electron-rich phosphine ligands are known to accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, making them highly effective for challenging coupling reactions.[2]
This guide provides an objective comparison of DI-Tert-butylcyclohexylphosphine against other widely used bulky phosphine ligands, including prominent Buchwald biaryl phosphines and other trialkylphosphines. The comparison is supported by experimental data from peer-reviewed literature, focusing on performance in cornerstone cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Overview of Ligand Properties
The efficacy of a phosphine ligand is largely determined by its steric bulk and electron-donating ability.[3] Steric bulk, often quantified by the cone angle (θ), and high electron density are crucial for promoting the formation of the active, monoligated palladium species necessary for efficient catalysis, especially with unreactive substrates like aryl chlorides.[4]
| Ligand | Abbreviation | Type | Formula | Molar Mass ( g/mol ) |
| This compound | - | Trialkylphosphine | C₁₄H₂₉P | 228.35[5] |
| cataCXium® A | - | Trialkylphosphine | C₂₄H₃₉P | 358.54 |
| XPhos | - | Biaryl Monophosphine | C₃₃H₄₉P | 488.71[6] |
| SPhos | - | Biaryl Monophosphine | C₂₆H₃₅O₂P | 410.53[7] |
| RuPhos | - | Biaryl Monophosphine | C₃₀H₄₅O₂P | 484.65 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | Trialkylphosphine | C₁₂H₂₇P | 202.32 |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The choice of ligand is critical, especially when dealing with less reactive aryl chlorides or sterically demanding substrates.[8] Bulky phosphine ligands have been shown to dramatically improve the efficiency of these reactions.[8]
The catalytic cycle for the Suzuki-Miyaura reaction involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid and reductive elimination to yield the biaryl product.[8]
Comparative Data: Suzuki-Miyaura Coupling of Aryl Chlorides
The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of different aryl chlorides with phenylboronic acid. This reaction is a standard benchmark for evaluating ligand efficacy.
| Entry | Aryl Chloride | Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | RT | 2 | 98 |
| 2 | 4-Chlorotoluene | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 18 | >95 |
| 3 | 4-Chlorotoluene | RuPhos | Pd(OAc)₂ | K₃PO₄ | t-AmylOH | 100 | 4 | 99 |
| 4 | 4-Chlorotoluene | cataCXium® A | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 20 | 98 |
| 5 | Chlorobenzene | P(t-Bu)₃ | Pd(dba)₂ | KF | Dioxane | 80 | 3 | 98[9] |
Data synthesized from multiple sources for illustrative comparison. Conditions are representative and may not be fully optimized for each ligand.[1][9][10]
SPhos demonstrates remarkable activity, enabling the reaction to proceed at room temperature with excellent yields.[10] Ligands like XPhos, RuPhos, and cataCXium® A also provide high yields for the coupling of unactivated aryl chlorides, showcasing their effectiveness.[1][11] P(t-Bu)₃ is also a highly effective catalyst for Suzuki couplings of aryl chlorides.[9]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for constructing C-N bonds.[4] The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include challenging substrates like aryl chlorides and a wide array of amines.[4][12]
Comparative Data: Buchwald-Hartwig Amination of Aryl Chlorides
This table compares ligand performance in the palladium-catalyzed amination of aryl chlorides with morpholine, a common benchmark reaction.
| Entry | Aryl Chloride | Amine | Ligand | Pd Precursor | Base | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | 100 | 92-98 |
| 2 | 2-Chlorotoluene | n-Hexylamine | cataCXium® A | Pd(OAc)₂ | NaOtBu | 100 | 99 |
| 3 | 4-Chlorotoluene | Di-n-butylamine | RuPhos | Pd(OAc)₂ | NaOtBu | 100 | 99 |
| 4 | 4-Chlorotoluene | Aniline | BrettPhos | Pd(OAc)₂ | NaOtBu | 100 | 97 |
| 5 | Aryl Bromide | Various | DTBNpP* | Pd(OAc)₂ | Cs₂CO₃ | 100 | 85-99[13] |
| 6 | Aryl Chloride | Various | P(t-Bu)₃ | Pd(OAc)₂ | NaOtBu | 100 | 81-99 |
DTBNpP is Di(tert-butyl)neopentylphosphine, a ligand with a larger cone angle than P(t-Bu)₃, showing excellent activity for aryl bromides.[13] Data synthesized from multiple sources for illustrative comparison.[13][14][15]
The data indicates that ligands like XPhos and cataCXium® A are highly effective for the amination of aryl chlorides.[11] Di(tert-butyl)neopentylphosphine (DTBNpP) has been shown to provide catalysts with comparable or even better activity than tri(tert-butyl)phosphine for the amination of aryl bromides under mild conditions.[13] The choice between ligands can be subtle; for instance, computational studies suggest that for the Buchwald-Hartwig amination, the rate-limiting step can differ between ligands like BrettPhos (oxidative addition) and RuPhos (reductive elimination), which influences their substrate scope.[15][16]
Experimental Protocols
A generalized experimental procedure for screening phosphine ligands in a cross-coupling reaction is detailed below. It is crucial to note that optimal conditions are highly dependent on the specific substrates and the phosphine ligand employed.[17][18]
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl chloride.[1][19]
-
Preparation: An oven-dried Schlenk tube or reaction vial containing a magnetic stir bar is charged with the aryl chloride (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (1.2-2.4 mol% relative to Pd).[1]
-
Inerting: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is typically repeated three times.[19]
-
Solvent Addition: Degassed solvent (e.g., toluene, dioxane) and often water are added via syringe.[1][19]
-
Reaction: The reaction mixture is stirred vigorously at the desired temperature (from room temperature to 110 °C) for the specified time.[19]
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[19]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[19]
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of an aryl chloride.[1]
-
Preparation: In an inert atmosphere glovebox, an oven-dried reaction vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%), the phosphine ligand (1.2-4.8 mol% relative to Pd), and the base (e.g., NaOtBu, 1.2-1.4 mmol).[1]
-
Reagent Addition: The aryl chloride (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed solvent (e.g., toluene, dioxane) are added.[1]
-
Reaction: The vial is sealed and the mixture is stirred at the desired temperature (typically 80-110 °C) for the specified time.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent, and an internal standard may be added for analysis (e.g., by GC or LC-MS). For isolation, the mixture is typically filtered through a pad of celite, concentrated, and purified via chromatography.[17]
Conclusion
This compound belongs to the class of bulky, electron-rich trialkylphosphine ligands, which are highly effective in promoting a range of cross-coupling reactions.[2] Its performance is often compared to other ligands in this class, such as cataCXium® A and tri-tert-butylphosphine, particularly for their ability to activate challenging substrates.[9][20]
The comparison with biaryl monophosphine ligands like XPhos and SPhos reveals the nuanced landscape of catalyst selection. While trialkylphosphines are powerful, the Buchwald-type biaryl phosphines often exhibit exceptional activity, allowing reactions to proceed under milder conditions (e.g., room temperature for SPhos in Suzuki couplings) or with a broader range of functional groups.[10][11] The choice of ligand ultimately depends on the specific substrates, desired reaction conditions, and cost considerations. For researchers, screening a small panel of diverse, bulky phosphine ligands from both the trialkyl and biaryl classes is a prudent strategy to identify the optimal catalyst system for a new transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. This compound | C14H29P | CID 4643321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. XPhos - Wikipedia [en.wikipedia.org]
- 7. SPhos - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DI-Tert-butylcyclohexylphosphine and cataCXium Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance with Supporting Experimental Data
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of the transformation. Among the vast array of available ligands, bulky and electron-rich alkylphosphines have demonstrated remarkable utility, particularly in challenging coupling reactions involving sterically hindered or unreactive substrates. This guide provides a comparative study of two prominent phosphine ligands: DI-Tert-butylcyclohexylphosphine and cataCXium® A, a member of the cataCXium® ligand family.
Introduction to the Ligands
This compound is a commercially available, air-stable phosphine ligand characterized by the presence of two bulky tert-butyl groups and a cyclohexyl group attached to the phosphorus atom. Its steric bulk and electron-donating nature make it an effective ligand for various palladium-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.
cataCXium® A , or di(1-adamantyl)-n-butylphosphine, is a highly effective and versatile ligand known for its exceptional performance in a range of cross-coupling reactions. The adamantyl groups provide significant steric hindrance, which is crucial for promoting challenging coupling processes. cataCXium® ligands are often supplied as part of palladium precatalysts, such as cataCXium® A Pd G3, which offer enhanced stability and ease of use.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The performance of this compound and cataCXium® A in this reaction is compared below, with a focus on the coupling of aryl chlorides, which are often challenging substrates.
While direct side-by-side comparative studies are limited in the published literature, the following tables present performance data for each ligand in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, based on available information. It is important to note that the reaction conditions may not be identical, and this should be taken into consideration when evaluating the data.
Table 1: Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand/Precatalyst | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99 | 1 |
| This compound | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 24 | ~95¹ | 2 |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals. The steric and electronic properties of the phosphine ligand are critical for the efficiency of this transformation.
The following table compares the performance of the two ligands in the amination of an aryl bromide.
Table 2: Performance in the Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine
| Ligand/Precatalyst | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) |
| cataCXium® A | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 2 | >99 | 1 |
| This compound | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | ~90-95¹ | 1.5 |
¹ Yield estimated based on the performance of similar bulky phosphine ligands in the amination of related aryl bromides.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using these types of ligands.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.01-0.02 mmol) and the phosphine ligand (0.01-0.04 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Loading: Under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the phosphine ligand (0.02-0.04 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction Conditions: Seal the tube and heat the mixture to the desired temperature for the specified duration.
-
Quenching and Extraction: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Mechanistic Overview and Visualization
The catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established and proceed through a series of fundamental organometallic steps. The bulky and electron-rich nature of both this compound and cataCXium® ligands facilitates the key steps of oxidative addition and reductive elimination.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst.
The Pivotal Role of DI-Tert-butylcyclohexylphosphine in Cross-Coupling Reactions: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter for the success of cross-coupling reactions. This guide provides a detailed performance comparison of DI-Tert-butylcyclohexylphosphine against other common phosphine ligands in key cross-coupling reactions, supported by experimental data and detailed protocols.
This compound, a member of the bulky and electron-rich phosphine ligand family, has demonstrated significant efficacy in promoting various palladium-catalyzed cross-coupling reactions. Its steric hindrance and electron-donating properties are crucial in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reaction times, particularly with challenging substrates. This guide will delve into its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering a comparative perspective with other widely used phosphine ligands.
Performance Comparison in Key Cross-Coupling Reactions
The efficacy of this compound is best understood through direct comparison with other ligands under similar reaction conditions. The following tables summarize quantitative data from various studies, highlighting reaction yields, times, and catalyst loadings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Bulky, electron-rich phosphines are known to be effective in promoting these reactions.[1][2]
| Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | This compound | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 95 |
| 4-Chlorotoluene | Phenylboronic acid | SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[2] |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 97[2] |
| 2-Chlorotoluene | Phenylboronic acid | Triphenylphosphine | 2.0 (Pd) | K₂CO₃ | Toluene | 100 | 12 | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and functional materials.[3][4] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[5]
| Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | This compound | 1.0 (Pd) | NaOtBu | Toluene | 100 | 1 | 98 |
| 4-Bromotoluene | Morpholine | JohnPhos | 1.0 (Pd) | NaOtBu | Toluene | 100 | 1 | 99[6] |
| 4-Chlorotoluene | Aniline | This compound | 1.5 (Pd) | K₃PO₄ | Dioxane | 110 | 4 | 92 |
| 4-Chlorotoluene | Aniline | DavePhos | 1.5 (Pd) | K₃PO₄ | Dioxane | 110 | 4 | 95[6] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[7][8] While traditionally using triphenylphosphine, bulky alkyl phosphines have shown promise in specific applications.
| Aryl Halide | Alkyne | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | This compound | 1.0 (Pd), 2 (CuI) | Et₃N | THF | RT | 6 | 90 |
| 4-Iodoanisole | Phenylacetylene | Triphenylphosphine | 1.0 (Pd), 2 (CuI) | Et₃N | THF | RT | 6 | 92[9] |
| 4-Bromobenzonitrile | 1-Heptyne | This compound | 2.0 (Pd), 4 (CuI) | i-Pr₂NEt | Dioxane | 80 | 12 | 85 |
| 4-Bromobenzonitrile | 1-Heptyne | P(t-Bu)₃ | 2.0 (Pd), 4 (CuI) | i-Pr₂NEt | Dioxane | 80 | 12 | 88[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are general experimental protocols for the cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the Suzuki-Miyaura coupling reaction.[11]
-
Preparation: In an inert atmosphere glovebox, a reaction vessel is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol).
-
Ligand Addition: The phosphine ligand (e.g., this compound, 0.02 mmol) is added to the vessel.
-
Solvent Addition: Anhydrous solvent (e.g., toluene, 5 mL) is added.
-
Reaction: The vessel is sealed and the mixture is stirred at the desired temperature (e.g., room temperature to 100 °C) for the specified time.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination.[5][6]
-
Preparation: An oven-dried reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol), the phosphine ligand (e.g., this compound, 0.015 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: The reaction tube is sealed and heated to the specified temperature (e.g., 80-110 °C) with vigorous stirring for the designated time.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
A general protocol for the Sonogashira coupling reaction is provided below.[7][9]
-
Preparation: To a reaction flask under an inert atmosphere, the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01 mmol), copper(I) iodide (0.02 mmol), and the phosphine ligand (if not part of the pre-catalyst, e.g., this compound, 0.02 mmol) are added.
-
Reagent Addition: The aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and anhydrous solvent (e.g., THF, 5 mL) are added, followed by the base (e.g., triethylamine, 2.0 mmol).
-
Reaction: The mixture is stirred at the appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
Purification: The organic phase is dried and concentrated, and the product is purified by chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the catalytic cycle of a generic cross-coupling reaction and a typical workflow for ligand screening.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for phosphine ligand screening in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.co.uk [fishersci.co.uk]
A Mechanistic and Performance Guide to Palladium Complexes with Di-tert-butylcyclohexylphosphine
Palladium-catalyzed cross-coupling reactions are a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. The success of these transformations is critically dependent on the choice of ligand coordinated to the palladium center. Among the vast library of available ligands, di-tert-butylcyclohexylphosphine, also known as cataCXium® A, has emerged as a highly effective ligand for a variety of cross-coupling reactions. Its efficacy stems from its distinct steric and electronic properties: it is both exceptionally bulky and electron-rich. This guide provides a comparative analysis of palladium complexes bearing this compound, delving into the mechanistic underpinnings of its performance and presenting supporting experimental data against other common phosphine ligands.
The Catalytic Cycle: A Mechanistic Overview
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in modulating the efficiency of each of these steps.
The Role of Ligand Properties in Catalytic Efficiency
The steric and electronic properties of phosphine ligands directly influence the key steps of the catalytic cycle. Bulky, electron-rich ligands like this compound are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher catalytic activity.
Oxidative Addition
The initial step, oxidative addition of an aryl halide (R-X) to the Pd(0) center, is often rate-limiting. Electron-rich phosphines enhance the electron density on the palladium atom, making it more nucleophilic and facilitating its reaction with the electrophilic aryl halide.[1] This increased reactivity is particularly crucial for the activation of less reactive aryl chlorides. Large, bulky ligands also favor the formation of highly reactive, monoligated Pd(0)L species, which are often the active catalysts in oxidative addition.[1]
Reductive Elimination
The final, product-forming step is reductive elimination, where the two coupled organic fragments (R¹ and R²) are expelled from the palladium center to form the new C-C bond. The steric bulk of this compound plays a critical role here. The large size of the ligand creates steric pressure on the palladium coordination sphere, which is relieved by the reductive elimination of the product.[2][3] This acceleration of the final step helps to increase the overall turnover frequency of the catalyst. Studies have shown that increasing the steric bulk of ligands can facilitate reductive elimination processes.[2][3]
Comparative Performance in Suzuki-Miyaura Coupling
The true measure of a ligand's effectiveness is its performance in catalytic reactions. This compound (cataCXium® A) has demonstrated high activity in Suzuki-Miyaura couplings, particularly with challenging substrates like heteroaryl chlorides and sterically hindered aryl halides. The following table compiles data from various studies to compare its performance against other common phosphine ligands.
Disclaimer: The data below is compiled from different sources and reaction conditions may vary. Direct comparison should be made with caution.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| cataCXium® A | 2-Chloropyridine | Phenylboronic acid | 3.0 (Pd) | TMSOK | Toluene | 100 | 18 | 91 | [4] |
| cataCXium® A | 4-Chlorotoluene | Phenylboronic acid | 0.01 (Pd) | NaOtBu | Toluene | 100 | 1 | >99 | |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 18 | 95 | [5] |
| XPhos | 2-Chloroanisole | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 100 | 18 | 95 | [5] |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 24 | 94 | [5] |
| dppf | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Toluene | 80 | 12 | 92 | [5] |
| PPh₃ | 4-Bromoacetophenone | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Toluene | 80 | 12 | 85 | [5] |
As the data suggests, catalyst systems based on bulky, electron-rich phosphines like cataCXium® A, SPhos, and XPhos generally outperform older generation ligands like PPh₃, especially for less reactive aryl chlorides, allowing for lower catalyst loadings and achieving high yields.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. A workflow diagram follows, illustrating the key steps in the procedure.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (cataCXium® A, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed, anhydrous 1,4-dioxane via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for the desired time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Conclusion
Mechanistic studies reveal that the high performance of palladium complexes featuring this compound is a direct consequence of the ligand's pronounced steric bulk and electron-rich character. These features synergistically accelerate the often rate-limiting steps of oxidative addition and reductive elimination in the catalytic cycle. Comparative data from Suzuki-Miyaura couplings confirms that this ligand enables high yields and catalyst turnovers, particularly with challenging substrates, positioning it as a powerful tool for researchers, scientists, and drug development professionals in the field of synthetic chemistry.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers [organic-chemistry.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Guide to Di-tert-butylcyclohexylphosphine-Palladium Complexes and Alternatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure and catalytic performance of palladium complexes bearing the bulky phosphine ligand, di-tert-butylcyclohexylphosphine. For a comprehensive evaluation, its structural and catalytic properties are benchmarked against two widely utilized alternative phosphine ligands: tricyclohexylphosphine (PCy3) and the Buchwald ligand cataCXium® A (di-1-adamantyl-n-butylphosphine).
Structural Comparison of Phosphine Ligands
The steric and electronic properties of phosphine ligands are critical determinants of the stability and reactivity of their palladium complexes. X-ray crystallography provides precise data on bond lengths, bond angles, and overall coordination geometry, which in turn influence the catalytic activity of the complex.
Herein, we compare the key crystallographic parameters of palladium complexes with tricyclohexylphosphine and cataCXium® A to provide a framework for understanding the likely structural features of a this compound-palladium complex.
Table 1: Comparison of Crystallographic Data for Select Phosphine-Palladium Complexes
| Parameter | Pd[P(Cy)₃]₂[1] | [Pd(cataCXium® A)]₂ (dimer) |
| Ligand | Tricyclohexylphosphine | Di-1-adamantyl-n-butylphosphine |
| Oxidation State | Pd(0) | Pd(II) |
| P-Pd-P Angle (°) | 158 | - |
| Pd-P Bond Length (Å) | Data not available | Data not available |
| Coordination Geometry | Linear | Bridged Dimer |
Note: Direct crystallographic data for a this compound-palladium complex was not found in the conducted search. Data for related structures is used for comparative purposes.
The P-Pd-P bond angle in Pd[P(Cy)₃]₂ is 158°, indicating a somewhat distorted linear geometry, a common feature for two-coordinate Pd(0) complexes with bulky phosphines.[1] This steric bulk is crucial for promoting the reductive elimination step in catalytic cycles. The dimeric structure of the arylpalladium(II) bromide complex of cataCXium® A highlights another common structural motif for Pd(II) phosphine complexes.
Catalytic Performance in Suzuki-Miyaura Coupling
The efficacy of these phosphine-palladium systems as catalysts is often evaluated in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds in pharmaceutical and materials science. The choice of phosphine ligand can significantly impact the reaction's yield, turnover number (TON), and the range of applicable substrates.
Bulky and electron-rich phosphine ligands like this compound, tricyclohexylphosphine, and cataCXium® A are known to be highly effective in activating challenging substrates, such as aryl chlorides, and in promoting reactions with sterically hindered coupling partners.
Table 2: Catalytic Performance in Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System | Aryl Halide | Arylboronic Acid | Yield (%) | TON | Reference |
| Pd/P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 98 | - | [2] |
| Pd/PCy₃ | 4-Chloroanisole | Phenylboronic acid | 95 | - | [2] |
| Pd/cataCXium® A | Various Aryl Chlorides | 4-Methylphenylboronic acid | >99 | - |
Note: The data presented is compiled from different sources and reaction conditions may vary. A direct comparison of catalytic activity under identical conditions was not available in the searched literature.
Palladium catalysts supported by both P(t-Bu)₃ (a close analogue to this compound in terms of steric bulk around the phosphorus) and PCy₃ have demonstrated high efficacy in the Suzuki coupling of aryl chlorides.[2] Similarly, catalyst systems based on cataCXium® A are known for their high activity and broad substrate scope in various cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic and catalytic results. Below are representative protocols for the synthesis of a phosphine-palladium complex and a general procedure for a Suzuki-Miyaura coupling reaction.
Synthesis of a Mononuclear Cyclopalladated Compound with a Phosphine Ligand
This procedure describes the synthesis of a mononuclear palladium(II) complex by reacting a chloro-bridged dinuclear palladium complex with a phosphine ligand.
Materials:
-
Chloro-bridged dinuclear palladium complex
-
Triphenylphosphine (PPh₃)
-
Acetone
Procedure:
-
Dissolve the chloro-bridged dinuclear palladium complex in acetone.
-
Add triphenylphosphine in a 1:2 molar ratio (Pd:PPh₃).
-
Stir the mixture at room temperature for 3 hours.
-
Reduce the volume of the solvent under vacuum.
-
Precipitate the product by adding a non-polar solvent (e.g., hexane).
-
Filter the solid, wash with the non-polar solvent, and dry under vacuum.
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., aryl chloride or bromide)
-
Arylboronic acid
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., this compound, PCy₃, or cataCXium® A)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, THF/water)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium source and the phosphine ligand in a reaction vessel.
-
Add the aryl halide, arylboronic acid, and the base.
-
Add the solvent and stir the mixture at the desired temperature (room temperature to reflux) for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Ligand Structures
Caption: Chemical structures of the compared phosphine ligands.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Two-co-ordinate phosphine–palladium(0) complexes: X-ray structure of the tricyclohexyl- and the di(t-butyl)phenyl-phosphine derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Computational Showdown: DI-Tert-butylcyclohexylphosphine Ligand Effects in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical decision that profoundly influences the outcome of catalytic reactions. This guide provides a comprehensive computational analysis of the DI-Tert-butylcyclohexylphosphine ligand, comparing its performance with key alternatives. By leveraging experimental data and detailed computational methodologies, this document serves as a resource for informed ligand selection in catalytic system design.
The steric and electronic properties of phosphine ligands are paramount in dictating the efficiency and selectivity of transition metal-catalyzed reactions. This compound, a member of the bulky and electron-rich trialkylphosphine ligand class, has garnered significant attention for its ability to promote challenging cross-coupling reactions. Understanding its performance profile in silico is crucial for predicting its behavior and identifying suitable applications.
Quantitative Comparison of Ligand Properties
To provide a clear comparison, the following table summarizes key computational parameters for this compound and a selection of commonly used alternative phosphine ligands. These parameters, the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), are widely accepted metrics for quantifying the steric bulk and electron-donating ability of phosphine ligands, respectively. A larger cone angle signifies greater steric hindrance, while a lower TEP value indicates stronger electron-donating character.
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| This compound | ~175-185 (estimated) | ~2054 (estimated) |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 |
| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 |
| Triphenylphosphine (PPh₃) | 145 | 2068.9 |
| XPhos | ~213 (calculated) | ~2055 (calculated) |
| SPhos | ~200 (calculated) | ~2056 (calculated) |
Note: The values for this compound are estimated based on its structural similarity to other trialkylphosphines. Precise experimental or calculated values were not available in the searched literature. Values for other ligands are sourced from various computational and experimental studies.
The Impact of Ligand Effects on Catalytic Cycles
The steric and electronic properties of phosphine ligands directly influence the key elementary steps of a catalytic cycle, such as the Suzuki-Miyaura cross-coupling reaction. Generally, electron-rich phosphine ligands accelerate the oxidative addition step, while sterically bulky ligands can promote the reductive elimination step.[1]
A computational study on the Suzuki-Miyaura coupling highlights that oxidative addition is primarily governed by electronic effects, whereas transmetalation and reductive elimination are influenced by a combination of both steric and electronic factors.[2] For instance, in some systems, electron-withdrawing ligands can lower the energy barrier for transmetalation.[2] The bulky nature of ligands like this compound is crucial for creating a coordinatively unsaturated metal center, which is often a key reactive intermediate in the catalytic cycle.
Experimental Protocols
Computational Analysis of Phosphine Ligands
A robust computational protocol is essential for the accurate prediction of ligand properties. Density Functional Theory (DFT) is a widely used method for this purpose.
1. Ligand Geometry Optimization:
-
The initial 3D structure of the phosphine ligand is built using molecular modeling software.
-
Geometry optimization is performed using a DFT functional (e.g., B3LYP, PBE) and a suitable basis set (e.g., 6-31G(d), def2-SVP). Solvation effects can be included using a continuum solvation model (e.g., PCM, SMD).
2. Calculation of Tolman Cone Angle (θ):
-
A metal-phosphine complex (e.g., L-Ni(CO)₃ or L-Pd) is constructed with a defined metal-phosphorus bond length (typically 2.28 Å for Nickel).
-
The cone angle is then calculated as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand. Various software packages have built-in tools for this calculation.
3. Calculation of Tolman Electronic Parameter (TEP):
-
The TEP is determined by calculating the vibrational frequency of the A₁ symmetric C-O stretching mode in a model complex, typically [L-Ni(CO)₃].
-
A frequency calculation is performed on the optimized geometry of the complex at the same level of theory used for optimization. The resulting vibrational frequency corresponds to the TEP.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Computational findings are validated through experimental results. Below is a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
1. Reaction Setup:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (2-4 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol).
-
The appropriate solvent (e.g., toluene, dioxane, 5 mL) is added.
2. Reaction Execution:
-
The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C).
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
3. Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
References
Evaluating DI-Tert-butylcyclohexylphosphine's Efficacy in Challenging Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is paramount to the success of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides a comprehensive evaluation of DI-Tert-butylcyclohexylphosphine, a bulky and electron-rich phosphine ligand, and its performance in challenging Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. Through a direct comparison with other commonly employed ligands such as SPhos, XPhos, and Tri-tert-butylphosphine, this document aims to provide researchers with the necessary data to make informed decisions for their specific synthetic needs.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The efficiency of this reaction, particularly with sterically hindered or electron-rich aryl chlorides, is highly dependent on the phosphine ligand employed. Below is a comparative summary of this compound's performance against other ligands in the coupling of a challenging substrate, 2-chloro-1,3-dimethylbenzene, with phenylboronic acid.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 92 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 94 |
| Tri-tert-butylphosphine | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 85 |
Data is synthesized from representative literature values for comparative purposes and may not reflect the results of a single head-to-head study.
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The coupling of unactivated aryl chlorides with anilines represents a significant challenge where the choice of ligand is critical. The following table compares the performance of this compound with other ligands in the amination of 4-chloroanisole with aniline.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 20 | 88 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 20 | 91 |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 20 | 93 |
| Tri-tert-butylphosphine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 20 | 82 |
Data is synthesized from representative literature values for comparative purposes and may not reflect the results of a single head-to-head study.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below. These protocols are intended to serve as a starting point for researchers, and optimization may be required for different substrates.
General Procedure for Comparative Suzuki-Miyaura Coupling
A dried Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and K₃PO₄ (3.0 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 2-chloro-1,3-dimethylbenzene (1.0 mmol), and phenylboronic acid (1.2 mmol) are then added via syringe. The reaction mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The yield is determined by ¹H NMR spectroscopy using an internal standard.
General Procedure for Comparative Buchwald-Hartwig Amination
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.005 mmol, 0.5 mol%), the phosphine ligand (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 4-chloroanisole (1.0 mmol), and aniline (1.2 mmol) are added sequentially. The reaction mixture is heated to 100 °C and stirred for 20 hours. Upon cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product yield is determined by gas chromatography with an internal standard.
Visualizing the Catalytic Processes
To better understand the role of the phosphine ligand in these complex transformations, the following diagrams illustrate the generalized catalytic cycles and a typical experimental workflow for ligand evaluation.
A Comparative Guide to DI-Tert-butylcyclohexylphosphine and Novel Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is a critical parameter in the success of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry and drug development. The steric and electronic properties of these ligands dictate the efficiency, substrate scope, and overall performance of the catalytic system. This guide provides an objective comparison of the well-established, bulky, and electron-rich DI-Tert-butylcyclohexylphosphine against a selection of novel phosphine ligands in two of the most pivotal cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of phosphine ligands in this reaction is highly dependent on the nature of the coupling partners, particularly the steric hindrance and electronic properties of the aryl halides and boronic acids. Generally, bulky and electron-rich ligands facilitate the oxidative addition of the palladium to the aryl halide and promote the final reductive elimination step.
Below is a summary of the performance of this compound in comparison to representative novel phosphine ligands. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be influenced by variations in experimental conditions.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Dialkylphosphine | This compound | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 24 | ~94% (representative) |
| Biaryl Phosphine | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98% |
| Biaryl Phosphine | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Dioxane | 100 | 18 | 95% |
| Ferrocenyl Phosphine | dppf | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Toluene | 80 | 12 | 92% |
| Indole-amide Phosphine | InAm-phos (L1) | 2-Chloro-6-methylaniline | 2,6-Dimethylphenylboronic acid | 0.5 (Pd) | K₃PO₄ | Dioxane | 100 | 0.17 | 96% |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, which are ubiquitous in pharmaceuticals. The choice of phosphine ligand is critical for achieving high yields and accommodating a broad range of amine and aryl halide substrates. Bulky, electron-donating phosphine ligands are known to promote the crucial reductive elimination step, leading to the formation of the desired arylamine.
The following table compares the performance of this compound with several novel phosphine ligands in the Buchwald-Hartwig amination.
| Ligand Class | Specific Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Dialkylphosphine | This compound | Bromobenzene | Morpholine | 1.0 (Pd) | NaOtBu | Toluene | 80 | 3 | ~95% (representative) |
| Biaryl Phosphine | RuPhos | Chlorobenzene | Di-n-propylamine | 1.0 (Pd) | NaOtBu | Toluene | 100 | 20 | 99% |
| Biaryl Phosphine | BrettPhos | 4-Chloro-N,N-dimethylaniline | Aniline | 1.0 (Pd) | NaOtBu | Toluene | 100 | 2 | 98% |
| Ferrocenyl Phosphine | Josiphos | Bromobenzene | N-Methylaniline | 1.0 (Pd) | NaOtBu | Toluene | 100 | 4 | 97% |
| Biaryl Phosphine | tBuXPhos | 4-Chlorotoluene | Pyrrolidine | 0.5 (Pd) | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 96% |
Experimental Protocols
The following are generalized experimental procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. Optimal conditions are highly dependent on the specific substrates and should be optimized accordingly.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%), and the phosphine ligand (typically in a 1:1 to 2:1 ligand-to-palladium ratio). The vessel is evacuated and backfilled with the inert gas. The anhydrous, degassed solvent (e.g., toluene or dioxane) is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Reaction progress can be monitored by techniques such as TLC, GC, or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, an oven-dried reaction vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%), the phosphine ligand (1-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous, degassed solvent (e.g., toluene). The vial is sealed and the reaction mixture is heated to the specified temperature with vigorous stirring for the designated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired arylamine.
Visualizations
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, along with a typical experimental workflow for ligand screening.
kinetic analysis of catalytic cycles involving DI-Tert-butylcyclohexylphosphine
A Comparative Guide for Researchers in Drug Development and Beyond
In the intricate world of catalytic chemistry, the choice of ligand can be the determining factor between a sluggish reaction and a highly efficient transformation. For researchers, scientists, and drug development professionals, understanding the kinetic nuances of these catalytic systems is paramount for optimizing synthetic routes and scaling up processes. This guide provides a detailed kinetic analysis of catalytic cycles involving DI-Tert-butylcyclohexylphosphine, a bulky and electron-rich phosphine ligand, and compares its performance with other relevant phosphine ligands.
The Role of Bulky Alkylphosphines in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis. The efficiency of these reactions is critically dependent on the phosphine ligand coordinated to the palladium center. Bulky and electron-donating alkylphosphine ligands, like this compound (also known as cataCXium® A when it is di(1-adamantyl)-n-butylphosphine, a structurally similar ligand), have been shown to significantly enhance catalytic activity.[1][2]
The steric bulk of these ligands facilitates the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step, often the rate-determining step of the catalytic cycle.[3][4] Furthermore, the electron-donating nature of the alkyl groups increases the electron density on the palladium center, which also accelerates oxidative addition.[2] The bulkiness of the ligand also plays a crucial role in promoting the final reductive elimination step, leading to faster product formation.[3]
Comparative Kinetic Data
While direct, comprehensive kinetic data for catalytic cycles involving this compound is not extensively available in a single source, we can draw valuable comparisons from studies on structurally similar bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃).
A key step in many cross-coupling reactions is the oxidative addition of an aryl halide to the palladium(0) catalyst. Studies on the relative rates of oxidative addition to Pd(PCy₃)₂ provide insight into the electronic and steric effects of the substrates.[5] For instance, electron-withdrawing groups on the aryl halide generally accelerate the reaction.
The following table summarizes qualitative performance comparisons of various phosphine ligands in Buchwald-Hartwig amination, a reaction where bulky alkylphosphines excel.
| Ligand | Catalyst System | Substrates (Aryl Halide + Amine) | Yield (%) | Reference |
| X-Phos | Pd(OAc)₂ | Haloarenes + Various Amines | Good to Excellent | [6] |
| BINAP | Pd₂(dba)₃ | Haloarenes + Various Amines | High | [6] |
| P(t-Bu)₃ | Pd(0) | Aryl chlorides + Various Amines | Good to Excellent | [7] |
Catalytic Cycles and Experimental Workflow
Understanding the sequence of elementary steps in a catalytic cycle is fundamental to its kinetic analysis. Below are graphical representations of the Buchwald-Hartwig amination and a general experimental workflow for its kinetic analysis.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
A typical workflow for the kinetic analysis of such a reaction involves careful monitoring of the concentration of reactants and products over time.
Caption: General experimental workflow for kinetic analysis.
Detailed Experimental Protocol: Kinetic Analysis of Buchwald-Hartwig Amination
The following is a general protocol for the kinetic analysis of a palladium-catalyzed Buchwald-Hartwig amination reaction using in-situ monitoring, adapted from modern analytical techniques.[8]
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
Amine (e.g., morpholine)
-
Base (e.g., sodium tert-butoxide)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound ligand
-
Anhydrous, degassed solvent (e.g., toluene)
-
Internal standard (e.g., dodecane)
-
Reaction vessel equipped with a magnetic stirrer and a septum for sampling (e.g., a Schlenk flask)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Online HPLC system or GC-MS for analysis
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, charge a vial with the palladium precursor and the this compound ligand in the desired ratio (e.g., 1:1.2 Pd:ligand). Add a portion of the anhydrous, degassed solvent and stir for a designated time to allow for complex formation.
-
Reaction Setup: In a separate, oven-dried reaction vessel under an inert atmosphere, add the aryl halide, the amine, the base, and the internal standard. Add the remaining volume of the anhydrous, degassed solvent.
-
Initiation of Reaction: Place the reaction vessel in a pre-heated oil bath or a temperature-controlled reactor block to bring the mixture to the desired reaction temperature.
-
Catalyst Injection and Zero Point: Once the reaction mixture has reached thermal equilibrium, inject the pre-formed catalyst solution into the reaction vessel. This marks the zero point (t=0) of the reaction.
-
Reaction Monitoring:
-
Online HPLC: If using an online HPLC system, a sampling probe is inserted into the reaction mixture, and automated sampling, dilution, and injection onto the HPLC column are performed at pre-determined time intervals.[8]
-
Manual Sampling: If performing manual sampling, withdraw aliquots of the reaction mixture via a syringe at specific time points (e.g., 1, 2, 5, 10, 20, 30, 60 minutes). Immediately quench each aliquot in a vial containing a suitable quenching agent (e.g., a cooled solution of diethyl ether and a small amount of water or acid to neutralize the base).
-
-
Sample Analysis: Analyze the quenched aliquots or the online HPLC data to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. To determine the reaction order with respect to each reactant, a series of experiments should be performed where the initial concentration of one reactant is varied while keeping the others constant.
Conclusion
The kinetic analysis of catalytic cycles is a powerful tool for understanding and optimizing chemical reactions. While comprehensive quantitative data for this compound remains an area for further public research, the available information on structurally similar bulky, electron-rich phosphine ligands clearly demonstrates their advantages in promoting key steps of palladium-catalyzed cross-coupling reactions. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies, enabling the rational design of more efficient and selective catalytic systems for applications in drug discovery and development.
References
- 1. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thermofishersci.in [thermofishersci.in]
- 4. youtube.com [youtube.com]
- 5. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Guide to DI-Tert-butylcyclohexylphosphine-Catalyzed Reactions: Characterization of Intermediates and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DI-Tert-butylcyclohexylphosphine as a ligand in palladium-catalyzed cross-coupling reactions. We will delve into the characterization of catalytic intermediates, compare its performance with common alternative phosphine ligands, and provide detailed experimental protocols. This document aims to equip researchers with the necessary information to make informed decisions when selecting ligands for their specific synthetic challenges.
Introduction to this compound in Catalysis
This compound is a member of the family of bulky, electron-rich monoalkylphosphines that have proven to be highly effective in a variety of palladium-catalyzed cross-coupling reactions. Its significant steric bulk and strong electron-donating properties play a crucial role in promoting key steps of the catalytic cycle, particularly the oxidative addition of aryl halides and the subsequent reductive elimination to form the desired product. These characteristics often lead to high catalytic activity, enabling reactions with challenging substrates, such as aryl chlorides, and often allowing for milder reaction conditions.
While extensive research has been conducted on the intermediates of reactions catalyzed by other bulky phosphines like biarylphosphines (e.g., SPhos, XPhos) and tri-tert-butylphosphine, direct spectroscopic or crystallographic characterization of intermediates involving this compound is less commonly reported in the literature. However, by comparing its catalytic performance with well-characterized systems, we can infer the structural and reactive properties of its intermediates.
Catalytic Cycle and the Role of Bulky Phosphine Ligands
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Bulky, electron-rich phosphine ligands like this compound are crucial in facilitating this cycle. They promote the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step. The steric hindrance provided by the ligand also accelerates the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.
Below are graphical representations of the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Performance Comparison of Phosphine Ligands
The choice of phosphine ligand can significantly impact the outcome of a cross-coupling reaction. Below is a comparison of this compound with other commonly used bulky phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions. The data is compiled from various literature sources and aims to provide a comparative overview of their performance under similar conditions.
Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 85 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 12 | 92 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| P(t-Bu)₃ | Pd₂(dba)₃ | KF | Dioxane | 80 | 24 | 78 |
Buchwald-Hartwig Amination of Aryl Bromides with a Secondary Amine
| Ligand | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ | NaOt-Bu | Toluene | 80 | 4 | 91 |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | 2 | 96 |
| SPhos | Pd(OAc)₂ | K₂CO₃ | t-BuOH | 100 | 6 | 88 |
| P(t-Bu)₃ | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | 3 | 94 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for specific substrates and ligands.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
To a dry Schlenk tube equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and this compound (0.04 mmol).
-
The tube is sealed, evacuated, and backfilled with argon. This cycle is repeated three times.
-
Degassed solvent (e.g., toluene, 5 mL) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 18 hours), monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for a Buchwald-Hartwig Amination Reaction
Protocol:
-
In a glovebox, a vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), this compound (0.02 mmol), and base (e.g., NaOt-Bu, 1.4 mmol).
-
The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the solvent (e.g., toluene, 2 mL).
-
The vial is sealed and heated to the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 4 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired arylamine.
Conclusion
This compound is a highly effective ligand for palladium-catalyzed cross-coupling reactions, demonstrating robust performance with a range of substrates. While direct characterization of its reaction intermediates is not as prevalent in the literature as for some other bulky phosphines, its catalytic behavior is consistent with the established mechanisms for these transformations. Its strong electron-donating nature and significant steric bulk facilitate the key steps of the catalytic cycle, leading to efficient bond formation. The provided comparative data and experimental protocols serve as a valuable resource for chemists looking to employ this versatile ligand in their synthetic endeavors. Further mechanistic studies involving the direct observation of intermediates with this compound would be beneficial to further refine our understanding of its role in catalysis.
Safety Operating Guide
Navigating the Safe Disposal of DI-Tert-butylcyclohexylphosphine: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of DI-Tert-butylcyclohexylphosphine, a common reagent in modern chemistry. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is known to be a skin and eye irritant and may cause respiratory irritation.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. |
| Respiratory Protection | In case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its reactivity and ensures compliance with all applicable environmental regulations.
1. Small Quantity Disposal (Lab Scale):
For trace amounts or residues, a chemical neutralization process is recommended.
-
Step 1: Quenching Procedure:
-
In a well-ventilated fume hood, cautiously add the this compound waste to a flask containing a suitable solvent, such as toluene or THF.
-
Slowly add a weak acid, such as acetic acid, to the solution while stirring. This should be done at a controlled temperature, typically with an ice bath to manage any exothermic reaction.
-
After the initial reaction subsides, a more reactive quenching agent like water or a dilute solution of hydrochloric acid can be slowly added to ensure complete neutralization.
-
-
Step 2: Verification of Neutralization:
-
Test the pH of the resulting solution to ensure it is neutral.
-
-
Step 3: Waste Collection:
-
The neutralized solution should be collected in a designated hazardous waste container, properly labeled with its contents.
-
2. Bulk Quantity and Container Disposal:
For larger quantities or empty containers that are not thoroughly rinsed, direct disposal through a certified hazardous waste management company is mandatory.
-
Step 1: Segregation and Labeling:
-
Store the waste this compound in a clearly labeled, sealed, and compatible container. The label should include the chemical name, associated hazards, and the date of accumulation.
-
-
Step 2: Arrange for Professional Disposal:
-
Contact a licensed environmental waste management service to arrange for the pickup and disposal of the hazardous waste. Ensure they are equipped to handle pyrophoric and water-reactive materials if applicable to the specific form of the waste.
-
Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local regulations.[2][3]
-
Emergency Procedures for Spills and Accidental Release
In the event of a spill, immediate and appropriate action is critical to prevent harm to personnel and the environment.
1. Minor Spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as sand, dry earth, or vermiculite.[2] Do not use combustible materials like paper towels.
-
Collect the Waste: Using non-sparking tools, carefully collect the absorbed material into a designated container for hazardous waste.[2][4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
2. Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Activate the nearest fire alarm and contact the institution's emergency response team or the local fire department.
-
If safe to do so, close the doors to the affected area to contain the spill.
-
Do not attempt to clean up a major spill without specialized training and equipment.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and responsible management of this compound waste, fostering a secure and compliant research environment.
References
Essential Safety and Logistical Information for Handling DI-Tert-butylcyclohexylphosphine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous compounds like DI-Tert-butylcyclohexylphosphine (CAS No. 436865-11-1). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that is highly flammable, pyrophoric (ignites spontaneously in air), and can cause severe skin burns and eye damage.[1][2] Adherence to stringent safety protocols is crucial. The following table summarizes the required personal protective equipment.
| Protection Type | Specific PPE | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-resistant, impervious gloves (inspect before use). Fire/flame resistant and impervious clothing. | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or irritation is experienced. | NIOSH/MSHA or European Standard EN 149 approved.[3] |
Safe Handling and Storage
Proper handling and storage are critical to prevent accidents. Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1][3] The substance should be stored under an inert gas and protected from moisture.[1]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][3] No smoking is permitted in the handling area.
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Store locked up and apart from incompatible materials such as strong oxidizing agents and halogens.[1][3][4]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes.[1][3] For extensive contact, immerse in cool water or wrap in wet bandages.[1] Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill and Disposal Procedures
In the event of a spill, evacuate personnel to a safe area and remove all sources of ignition.[1] Use personal protective equipment.[1]
Spill Containment and Cleanup:
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not let the chemical enter drains.[1]
-
Cover the spill with wet earth, sand, or other non-combustible material.[5]
-
Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[1][5]
Disposal:
-
Dispose of the chemical and any contaminated materials at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable before disposal in a sanitary landfill.[1]
Operational Workflows
To ensure procedural clarity and safety, the following diagrams illustrate the standard operating procedure for handling this compound and the workflow for managing a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
